Thiazolo[4,5-b]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWTPDTGRXPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601990 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-98-3 | |
| Record name | Thiazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thiazolo[4,5-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[4,5-b]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purine, this core structure has been incorporated into a multitude of compounds exhibiting a wide array of pharmacological activities. These activities include, but are not limited to, kinase inhibition, anti-inflammatory effects, and antioxidant properties. This guide provides a comprehensive overview of the this compound core, including its structure, numbering, physicochemical properties, synthesis, and its role in key biological signaling pathways.
Core Structure and IUPAC Numbering
The this compound core consists of a thiazole (B1198619) ring fused to a pyridine (B92270) ring. The fusion occurs at the 4 and 5 positions of the thiazole ring and the 'b' face of the pyridine ring. The systematic numbering of the fused ring system follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC) for heterocyclic systems. The numbering starts from an atom adjacent to the bridgehead, giving the heteroatoms the lowest possible locants.
Caption: IUPAC numbering of the this compound core.
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The parent compound is a solid with a molecular weight of 136.18 g/mol . The introduction of various substituents can significantly alter properties such as solubility, lipophilicity, and metabolic stability.
| Property | Value (this compound) | Value (2-Amino-thiazolo[4,5-b]pyridine) |
| Molecular Formula | C₆H₄N₂S | C₆H₅N₃S |
| Molecular Weight | 136.18 g/mol | 151.19 g/mol |
| XLogP3 | 1.6 | 1.3 |
| Hydrogen Bond Donor Count | 0 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| Rotatable Bond Count | 0 | 0 |
| Exact Mass | 136.009519 g/mol | 151.020419 g/mol |
| Monoisotopic Mass | 136.009519 g/mol | 151.020419 g/mol |
| Topological Polar Surface Area | 54.1 Ų | 79.2 Ų |
| Heavy Atom Count | 9 | 10 |
Synthetic Approaches
The synthesis of the this compound core can be achieved through several synthetic routes, often involving the construction of the thiazole ring onto a pre-existing pyridine scaffold or vice versa. A common strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a sulfur-containing reagent.
Representative Experimental Protocol: Synthesis of 2-Amino-thiazolo[4,5-b]pyridine
This protocol describes a common method for the synthesis of a key intermediate, 2-amino-thiazolo[4,5-b]pyridine.
Materials:
-
2-Chloro-3-aminopyridine
-
Potassium thiocyanate (B1210189) (KSCN)
-
Glacial acetic acid
Procedure:
-
A mixture of 2-chloro-3-aminopyridine (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-thiazolo[4,5-b]pyridine.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
Derivatives of this compound have been extensively investigated for their potential as therapeutic agents. A significant area of research has focused on their role as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a hallmark of many cancers. This compound derivatives have been designed to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K signaling pathway by a this compound derivative.
Experimental Workflows
The evaluation of this compound derivatives as kinase inhibitors typically involves a series of in vitro experiments to determine their potency and selectivity. A standard workflow for an in vitro kinase inhibition assay is outlined below.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound core represents a versatile and privileged scaffold in the field of medicinal chemistry. Its structural similarity to endogenous purines, coupled with the potential for diverse functionalization, has led to the development of potent modulators of various biological targets. The continued exploration of this heterocyclic system holds significant promise for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding of the key aspects of the this compound core to aid researchers in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of Thiazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. Derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, antimicrobial agents, and modulators of key signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of the this compound core and its derivatives, detailed experimental protocols for their synthesis and characterization, and a visual representation of their engagement in critical biological pathways. This document is intended to serve as a valuable resource for researchers and scientists involved in the design and development of novel therapeutics based on the this compound framework.
Physicochemical Properties
The physicochemical properties of the parent this compound and its derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for the unsubstituted core is limited, a compilation of available data for the parent compound and its derivatives is presented below.
Core Scaffold Properties
Quantitative experimental data for the unsubstituted this compound is not extensively reported in the literature. The following table summarizes the available computed and limited experimental data.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂S | PubChem[1] |
| Molecular Weight | 136.18 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem (Computed)[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Solubility | Not available | - |
Properties of this compound Derivatives
A variety of this compound derivatives have been synthesized and characterized. The following table provides a summary of reported melting points for selected derivatives, illustrating the impact of substitution on this physical property.
| Derivative | Melting Point (°C) |
| 2-Methyl-7-nitro[2][3][4]triazolo[5′,1′:2,3][2][5]this compound | 263–265 |
| 7-(Trifluoromethyl)[2][3][4]triazolo[5′,1′:2,3][2][5]this compound | 204–205 |
| 3-(5-Allylsulfanyl-[2][4][5]oxadiazol-2-ylmethyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | 126–127 |
| Potassium salt of 3-(5-mercapto-[2][4][5]oxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one | 154–155 |
Note: The solubility of derivatives is often described qualitatively in the literature, with many being soluble in organic solvents like DMSO, DMF, alcohols, and chloroform, and poorly soluble in water.[6]
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of this compound derivatives. The following sections outline generalized protocols based on methodologies reported in the scientific literature.
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the this compound scaffold is the Thorpe-Ziegler type cyclization followed by the Friedländer annulation. A generalized workflow for the solid-phase synthesis of 2,5,6,7-tetrasubstituted this compound derivatives is described below.[5]
Workflow for Solid-Phase Synthesis of this compound Derivatives
Methodology:
-
Thiazole Resin Formation: The synthesis is initiated on a solid support, typically Merrifield resin. A Thorpe-Ziegler type cyclization reaction between a solid-supported cyanocarbonimidodithioate and an α-halo ketone affords the corresponding thiazole resin.[5]
-
Thiazolopyridine Resin Formation: The thiazole resin undergoes a Friedländer annulation, often under microwave irradiation conditions, to construct the fused pyridine (B92270) ring, resulting in the desired thiazolopyridine resin.[5]
-
Oxidation: The sulfide (B99878) group on the resin is oxidized to a sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA).[4]
-
Diversification: The sulfone group acts as a leaving group and can be displaced by various nucleophiles, such as amines, to introduce diversity at this position.[4]
-
Cleavage: The final compound is cleaved from the resin to yield the target this compound derivative.
Determination of Physicochemical Properties
Standard experimental methods can be employed to determine the physicochemical properties of this compound and its derivatives.
-
Melting Point: The melting point of solid compounds is determined using a capillary melting point apparatus.[7] The sample is placed in a sealed capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Solubility: The solubility of a compound in various solvents (e.g., water, buffers at different pH values, organic solvents) is determined by adding a known amount of the compound to a specific volume of the solvent and observing the point at which no more compound dissolves.
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration.[8] A solution of the compound is titrated with a standard solution of an acid or a base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.[8]
-
LogP Determination: The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10] In the HPLC method, the retention time of the compound on a C18 column is correlated with the known LogP values of a set of standard compounds.[9]
Biological Activity and Signaling Pathways
Derivatives of this compound have been shown to interact with several important biological targets, leading to their potential therapeutic applications.
Kinase Inhibition
This compound derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
c-KIT Inhibition: Certain derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase.[3][11] Mutations in c-KIT are associated with gastrointestinal stromal tumors (GIST). These inhibitors are designed to overcome resistance to existing therapies like imatinib.[3]
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival.[2] Thiazolo[5,4-b]pyridine derivatives have been shown to be potent inhibitors of PI3K isoforms, suggesting their potential as anticancer agents.[2]
Antimicrobial Activity
Thiazolo[4,5-b]pyridin-5-ones have demonstrated promising antimicrobial activity, including against resistant strains like MRSA.[12] Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[12][13]
Modulation of the Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[14][15] Upon exposure to oxidative stress or certain small molecules, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[15] this compound derivatives have been investigated as modulators of this pathway, highlighting their potential in treating diseases associated with oxidative stress.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its favorable physicochemical properties, coupled with the ability to modulate key biological pathways, underscore its importance in modern drug discovery. This guide provides a foundational understanding of the core characteristics of this scaffold and its derivatives, offering valuable insights for researchers dedicated to advancing new treatments for a range of diseases. Further investigation into the experimental determination of the physicochemical properties of the core structure and a deeper exploration of the structure-activity relationships of its derivatives will undoubtedly pave the way for the next generation of this compound-based drugs.
References
- 1. [1,3]this compound | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. msjonline.org [msjonline.org]
- 15. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases [mdpi.com]
Spectroscopic and Biological Insights into the Thiazolo[4,5-b]pyridine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of the Thiazolo[4,5-b]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive published data on the unsubstituted parent compound, this document collates and analyzes spectroscopic information from various substituted derivatives to elucidate the core's spectral features. Furthermore, it details generalized experimental protocols for acquiring such data and explores the role of this compound derivatives as kinase inhibitors, visualizing key signaling pathways.
Spectroscopic Data of this compound Derivatives
The following tables summarize representative spectroscopic data for various derivatives of this compound. This information is crucial for the structural elucidation and purity assessment of novel compounds based on this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of Representative this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Assignment |
| 7-Nitro[1][2][3]triazolo[5′,1′:2,3][1][4]this compound | DMSO-d6 | 9.58 (d, J = 2.1 Hz, 1H), 9.42 (d, J = 2.1 Hz, 1H), 8.64 (s, 1H)[5] |
| 2-Methyl-7-nitro[1][2][3]triazolo[5′,1′:2,3][1][4]this compound | DMSO-d6 | 9.54 (s, 1H), 9.39 (s, 1H), 2.47 (s, 3H)[5] |
| 5,7-Dimethyl-6-phenylazo-3-[(2-fluoromethyl-phenylamino-methyl]-3Н-thiazolo[4,5-b]pyridin-2-one | Not Specified | 7.89 (d, 2H, J = 8.5 Hz, C6H5), 7.61-7.63 (m, 3H, C6H5), 7.47-7.49 (m, 2H, C6H4), 7.30 (d, 1H, J = 8.2 Hz, C6H4), 6.86 (t, 1H, J = 8.0 Hz, C6H4), 6.20 (s, 1H, NH), 5.61 (s, 2H, CH2), 2.69 (s, 3H, CH3), 2.42 (s, 3H, CH3)[6] |
| 3-[(3-Bromo-phenylamino)-methyl]-5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one | Not Specified | 7.89 (d, 2H, J = 8.5 Hz, C6H5), 7.77 (d, 1H, J = 7.5 Hz, C6H4), 7.61-7.64 (m, 3H, C6H5), 7.11 (t, 1H, J = 8.0 Hz, C6H4), 7.03 (t, 1H, J = 8.0 Hz, C6H4), 6.93 (d, 1H, J = 9.7 Hz, C6H4), 6.76 (s, 1H, NH), 5.42 (s, 2H, CH2), 2.77 (s, 3H, CH3), 2.44 (s, 3H, CH3)[6] |
Table 2: 13C NMR Spectroscopic Data of Representative this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 7-Nitro[1][2][3]triazolo[5′,1′:2,3][1][4]this compound | DMSO-d6 | 159.0, 158.2, 145.2, 143.0, 141.7, 131.3, 126.0[5] |
| 2-Methyl-7-nitro[1][2][3]triazolo[5′,1′:2,3][1][4]this compound | DMSO-d6 | 167.9, 145.1, 143.1, 141.5, 131.2, 125.2, 14.9[5] |
| 2-Chloro-4-fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (related pyridine (B92270) core) | DMSO-d6 | 163.8 (d, J = 255.9 Hz), 159.9, 150.6, 140.1, 134.5 (d, J = 3.4 Hz), 133.2 (d, J = 11.6 Hz), 132.9 (d, J = 10.3 Hz), 119.5, 119.2 (d, J = 24.7 Hz), 117.1, 114.5 (d, J = 21.9 Hz), 84.0, 53.4, 24.6[1] |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Bands of a Representative Thiazolo[5,4-b]pyridine Derivative
| Compound | Wavenumber (ν) cm⁻¹ |
| 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide | 3288, 3103, 2981, 1586, 1341, 1154, 908, 850, 679[1] |
Note: Data for the isomeric Thiazolo[5,4-b]pyridine is provided as a reference for typical vibrational modes.
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Representative this compound Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 7-Nitro[1][2][3]triazolo[5′,1′:2,3][1][4]this compound | ESI | [M + H]+: 222.0080 | 222.0082[5] |
| 2-Methyl-7-nitro[1][2][3]triazolo[5′,1′:2,3][1][4]this compound | ESI | [M + H]+: 236.0237 | 236.0230[5] |
| Janthinedine A (a Thiazolo[5,4-b]pyridine derivative) | HRESIMS | [M+H]+: 287.04841 (for C₁₄H₁₀N₂O₃S) | Not specified[7] |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for this compound derivatives, based on methodologies reported for related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 2-10 mg of the compound in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9] The solution should be free of any solid particles; filtration through a small plug of glass wool is recommended.
-
Instrumentation : NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2]
-
1H NMR Acquisition : A standard proton experiment is performed. For quantitative analysis, a longer relaxation delay (d1) may be necessary.[10]
-
13C NMR Acquisition : A standard proton-decoupled 13C NMR experiment is performed.[11] Due to the low natural abundance of 13C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[12] For quantitative 13C NMR, an inverse-gated decoupling sequence with a long relaxation delay is used to suppress the Nuclear Overhauser Effect (NOE).[10]
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For solid samples, one of the following preparation methods is commonly used:
-
KBr Pellet Method :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]
-
Acquire a background spectrum of a blank KBr pellet.[14]
-
Place the sample pellet in the sample holder of the FT-IR spectrometer and record the spectrum.[13]
-
-
Attenuated Total Reflectance (ATR) :
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a common technique for the mass analysis of this compound derivatives.
-
Sample Preparation :
-
Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or a mixture of solvents with water to a concentration of approximately 1 mg/mL.[15]
-
Further dilute this stock solution to a final concentration of around 10 µg/mL.[15]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[15]
-
-
Instrumentation : The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.[16]
-
Data Acquisition : The sample solution is introduced into the ESI source at a low flow rate. A high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.[17] Mass spectra are recorded in either positive or negative ion mode, depending on the analyte's properties. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.
Biological Activity and Signaling Pathways
This compound and its isomers are recognized as privileged scaffolds in the development of kinase inhibitors.[4][18] These compounds have shown inhibitory activity against key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] this compound derivatives have been identified as potent inhibitors of PI3K.[3]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase plays a critical role in the development and proliferation of various cell types. Mutations leading to the constitutive activation of c-KIT are oncogenic drivers in several cancers, including gastrointestinal stromal tumors (GIST).[2] Thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of c-KIT, showing potential to overcome resistance to existing therapies.[20]
Caption: The c-KIT signaling pathway and its inhibition by Thiazolo[5,4-b]pyridine derivatives.
Conclusion
The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a foundational understanding of its spectroscopic characteristics, derived from the analysis of various substituted analogs. The detailed experimental protocols offer a practical resource for researchers in the synthesis and characterization of new derivatives. Furthermore, the visualization of the PI3K/AKT/mTOR and c-KIT signaling pathways highlights the molecular targets and therapeutic potential of this important class of heterocyclic compounds. Further research to obtain and publish a complete spectroscopic dataset for the unsubstituted this compound core is highly encouraged to facilitate future drug discovery efforts.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sc.edu [sc.edu]
- 11. benchchem.com [benchchem.com]
- 12. epfl.ch [epfl.ch]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Tutorial :: Mass Spectrometry | The University of New Mexico [massspec.unm.edu]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Solubility and Stability of the Thiazolo[4,5-b]pyridine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the Thiazolo[4,5-b]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to its presence in a variety of biologically active compounds, understanding its physicochemical properties is crucial for the design and development of novel therapeutics. This document summarizes available data, outlines key experimental protocols for characterization, and provides a framework for anticipating the behavior of this important chemical entity.
Physicochemical Properties of this compound
The fundamental physicochemical properties of the unsubstituted this compound core are presented below. These computed values offer a baseline for understanding the behavior of more complex derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂S | [1] |
| Molecular Weight | 136.18 g/mol | [1] |
| XLogP3 | 1.6 | [1] |
| Monoisotopic Mass | 136.00951931 Da | [1] |
Solubility Profile
The solubility of this compound derivatives is a critical parameter influencing their bioavailability and formulation development. While specific quantitative data for a wide range of derivatives is not extensively published, qualitative descriptions from the literature provide valuable insights. The "like dissolves like" principle is a key determinant of solubility, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[2]
Qualitative Solubility of this compound Derivatives
| Derivative Type | Solubility Description | Solvents | Reference |
| 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one derivatives | Well soluble | Alcohols, Acetic Acid | [3] |
| Insoluble | Water | [3] | |
| 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one | Sparingly soluble | Organic Solvents | [3] |
| 3-(5-mercapto-[3][4]oxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt | Soluble | Water, Alcohols | [5] |
| Sparingly soluble | Organic Solvents | [5] | |
| Fused Thiazolo[4,5-b]pyridines | Insufficient solubility for 13C NMR | Not specified | [6] |
Factors such as molecular size, the presence of ionizable groups, and the crystal lattice energy of the solid-state form will significantly impact the aqueous solubility of any given derivative.[2]
Stability Characteristics
The chemical and metabolic stability of a drug candidate is paramount to its success. While specific stability data for the this compound core is limited, the general principles of pharmaceutical stability testing provide a framework for its evaluation.[4][7] Stability studies are designed to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[8]
One study noted that a particular this compound derivative was found to be unstable upon storage, highlighting the importance of empirical stability testing for each new analogue.[9] The pyridine (B92270) ring itself can be subject to microbial degradation, which may be a consideration for certain applications.[10][11]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the solubility and stability of this compound derivatives.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12]
Methodology:
-
Preparation: An excess amount of the solid this compound derivative is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents).
-
Equilibration: The resulting suspension is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance.[4][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
Methodology:
-
Stress Conditions: Prepare solutions of the this compound derivative in various media and expose them to a range of stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at elevated temperature.
-
Basic: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Dry heat and solution at elevated temperatures.
-
Photolytic: Exposure to UV and visible light.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Characterization: Mass spectrometry (MS) can be used to identify the structure of the degradation products.
Conclusion
The this compound core represents a valuable scaffold in the pursuit of new therapeutic agents. While a comprehensive, quantitative dataset on the solubility and stability of a wide array of its derivatives is yet to be fully established in the public domain, the available qualitative information and established analytical protocols provide a solid foundation for researchers. A systematic approach to determining these key physicochemical properties for each new analogue is essential for advancing this compound-based compounds through the drug discovery and development pipeline. The experimental workflows outlined in this guide offer a starting point for the robust characterization of these promising molecules.
References
- 1. [1,3]this compound | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 5. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. japsonline.com [japsonline.com]
- 8. www3.paho.org [www3.paho.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolo[4,5-b]pyridine as a Purine Bioisostere: A Technical Guide for Drug Discovery
Introduction
The thiazolo[4,5-b]pyridine scaffold has emerged as a significant "privileged structure" in medicinal chemistry, primarily due to its role as a bioisostere of purine (B94841). This bicyclic heterocyclic system, which effectively mimics the core structure of endogenous purines like adenine (B156593) and guanine, allows for the design of novel therapeutics that can interact with a wide array of biological targets. Its structural resemblance to purines, combined with favorable physicochemical properties, makes it a versatile core for the development of potent and selective inhibitors of kinases, as well as novel antimicrobial and anti-inflammatory agents. This technical guide provides an in-depth overview of the this compound core, its synthesis, biological activities, and its application in drug discovery, with a focus on quantitative data, experimental protocols, and pathway visualizations.
Physicochemical Properties and Drug-Likeness
The this compound core possesses physicochemical properties that make it an attractive scaffold for drug development. The basic, unsubstituted core has a molecular weight of approximately 136.18 g/mol and a calculated logP (cLogP) of around 1.6, indicating a favorable starting point for developing orally bioavailable drugs.[1] Derivatives of this scaffold are often designed to adhere to Lipinski's "Rule of Five," which predicts the drug-likeness of a chemical compound. This rule suggests that a compound is more likely to be orally active if it has a molecular weight of 500 or less, a logP value of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[2] Many synthesized this compound derivatives with potent biological activities have been shown to fall within these parameters.[3]
Biological Activities and Therapeutic Targets
The bioisosteric replacement of the purine core with the this compound scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities. These include:
-
Kinase Inhibition: A primary area of application for this compound derivatives is in the development of kinase inhibitors. Due to their structural similarity to ATP, these compounds can effectively compete for the ATP-binding site of various kinases, leading to the modulation of key signaling pathways implicated in cancer and other diseases. Notable targets include:
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[4] Thiazolo[5,4-b]pyridine derivatives have been developed as potent PI3K inhibitors.[5]
-
c-Kit: The c-Kit receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have shown the ability to inhibit both wild-type and imatinib-resistant mutants of c-Kit.[6]
-
Epidermal Growth Factor Receptor (EGFR): Thiazolo[5,4-b]pyridine analogues have been designed as potent EGFR-tyrosine kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer.
-
-
Antimicrobial Activity: this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[3] Their mechanisms of action are believed to include the inhibition of essential bacterial enzymes such as MurD ligase and DNA gyrase.[3]
-
Anti-inflammatory and Antioxidant Activity: Several studies have reported the anti-inflammatory and antioxidant properties of this compound derivatives.[7][8] The antioxidant activity has been demonstrated through the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected this compound derivatives against various targets.
Table 1: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 19a | PI3Kα | 3.6 | - | - | [5][9] |
| 19b | PI3Kα | 4.6 | - | - | [9] |
| 19c | PI3Kα | 8.0 | - | - | [9] |
| 6h | c-Kit (Wild-Type) | 9870 | GIST-T1 | >10 | [9] |
| 6r | c-Kit (V560G/D816V) | 4770 | HMC1.2 | 1.15 | [9][10] |
| Imatinib | c-Kit (V560G/D816V) | >10000 | GIST-T1 | 0.02 | [9] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| 3g | Pseudomonas aeruginosa | 0.21 | [3] |
| 3g | Escherichia coli | 0.21 | [3] |
MIC: Minimum Inhibitory Concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which this compound derivatives exert their effects is crucial for understanding their mechanism of action and for guiding further drug development efforts.
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound derivatives.
Caption: c-Kit signaling pathway and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of the this compound core and for key biological assays.
Synthesis of the this compound Core
A common and versatile method for the synthesis of the this compound scaffold is the Friedländer annulation. This protocol describes a solid-phase synthesis approach, which is amenable to the generation of compound libraries.[11]
Protocol: Solid-Phase Synthesis of 2,5,6,7-Tetrasubstituted Thiazolo[4,5-b]pyridines
-
Resin Preparation: Start with Merrifield resin. React the resin with dipotassium (B57713) cyanodithioimidocarbonate to form a solid-supported cyanocarbonimidodithioate.
-
Thiazole (B1198619) Formation: Cyclize the solid-supported intermediate with an α-halo ketone in a Thorpe-Ziegler type reaction to afford the thiazole resin.
-
Pyridine (B92270) Ring Annulation (Friedländer Reaction): React the thiazole resin with a ketone under microwave irradiation conditions to construct the fused pyridine ring, yielding the desired this compound resin.
-
Oxidation: Oxidize the sulfide (B99878) group on the resin-bound scaffold to a sulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane (B109758) (CH2Cl2).
-
Nucleophilic Substitution and Cleavage: Displace the sulfone group with a primary or secondary amine. This step simultaneously cleaves the product from the solid support, yielding the target 2,5,6,7-tetrasubstituted this compound derivative.
-
Purification: Purify the final product using standard chromatographic techniques (e.g., column chromatography or preparative HPLC).
In Vitro Kinase Inhibition Assay (PI3K)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against PI3K using a homogenous time-resolved fluorescence (HTRF) assay.[12]
Protocol: PI3K HTRF Assay
-
Reagent Preparation:
-
Prepare a 1x reaction buffer containing MgCl2 and DTT.
-
Dilute the PI3K enzyme to the desired concentration in the reaction buffer.
-
Prepare a working solution of the lipid substrate (e.g., PIP2) in the reaction buffer.
-
Prepare a working solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume (e.g., 0.5 µL) of the compound dilutions or DMSO (for controls).
-
Add the PI3K enzyme solution to all wells except the "minus enzyme" control.
-
Add the lipid substrate solution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection mix, which typically includes a europium-labeled anti-GST antibody, a GST-tagged PH domain, biotinylated PIP3, and streptavidin-allophycocyanin (APC).
-
Incubate the plate to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm. A decrease in the HTRF signal corresponds to an increase in PI3K activity (and thus, lower inhibition).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common and efficient way to determine the MIC.[13][14]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Prepare a sterile 96-well microtiter plate.
-
Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Add a defined volume of sterile broth to all wells of the microtiter plate.
-
Add the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
-
Include a growth control well containing only the broth and the bacterial inoculum.
-
-
Incubation:
-
Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its ability to act as a purine bioisostere has been successfully exploited to create potent inhibitors of various kinases and effective antimicrobial compounds. The favorable physicochemical properties of this core structure further enhance its potential for generating drug candidates with good pharmacokinetic profiles. The synthetic methodologies, biological assays, and pathway analyses presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of new therapeutic applications for this privileged scaffold.
References
- 1. [1,3]this compound | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Biological Properties of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase synthesis of this compound derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Structural Characteristics of Thiazolo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the electronic and structural characteristics of this compound derivatives, offering insights into their synthesis, physicochemical properties, and mechanisms of action. Detailed experimental protocols, comparative data tables, and visualizations of key molecular interactions and biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
This compound, a fused bicyclic heteroaromatic system, represents a versatile scaffold for the design of novel therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, including kinases, which are pivotal in cellular signaling pathways. The electronic and structural features of these derivatives are key determinants of their biological activity, influencing factors such as receptor binding, membrane permeability, and metabolic stability. This guide delves into these characteristics, providing a foundational understanding for the rational design of new and more potent this compound-based drugs.
Structural Characteristics
The planarity and rigidity of the this compound core, combined with the potential for diverse substitution patterns, allow for the fine-tuning of its steric and electronic properties to achieve desired biological activities.
Crystallographic Data
X-ray crystallography provides precise information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships (SAR).
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound | C-S Bond Length (Å) | C-N Bond Length (Å) | Dihedral Angle (°) (Thiazole-Pyridine) | Reference |
| 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine | 1.745, 1.751 | 1.321, 1.380 | ~1.2 | [1] |
| 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine | 1.753, 1.758 | 1.319, 1.382 | ~0.9 | [2] |
| 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine | 1.748, 1.754 | 1.320, 1.379 | ~3.9 | [3] |
| 2-(methylthio)this compound | 1.752, 1.756 | 1.318, 1.381 | ~0.5 | [4] |
Note: Data is compiled from various sources and may have been determined under different experimental conditions.
Electronic Properties
The electronic properties of this compound derivatives, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial for their reactivity and interaction with biological macromolecules.
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and Mulliken charge distribution provide insights into the molecule's reactivity and potential interaction sites.
Table 2: Calculated Electronic Properties of Selected this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Mulliken Charge on N(thiazole) | Reference |
| This compound | -6.89 | -1.23 | 5.66 | -0.254 | [5] |
| 2-amino-thiazolo[4,5-b]pyridine | -6.21 | -0.98 | 5.23 | -0.312 | [5] |
| 2-nitro-thiazolo[4,5-b]pyridine | -7.54 | -2.87 | 4.67 | -0.198 | [5] |
Note: These values are theoretical and can vary depending on the level of theory and basis set used in the calculation.
Synthesis and Experimental Protocols
A variety of synthetic routes have been developed for the preparation of the this compound core and its derivatives.
General Synthesis Workflow
The synthesis of this compound derivatives often involves the construction of the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core or vice versa. Common strategies include condensation reactions and cyclization of appropriately functionalized precursors.
Detailed Experimental Protocol: Synthesis of 2-Amino-thiazolo[4,5-b]pyridine
This protocol is adapted from established literature procedures.[6]
Materials:
-
Potassium thiocyanate (B1210189)
-
Hydrochloric acid
Procedure:
-
A mixture of 2-amino-3-chloropyridine (10 mmol) and potassium thiocyanate (12 mmol) in ethanol (50 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and then dissolved in hot water.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-amino-thiazolo[4,5-b]pyridine.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
This compound derivatives have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Inhibition of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various cancers.[7][8]
Inhibition of c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST).[9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.[11][12]
Materials:
-
Recombinant human kinase (e.g., PI3Kα or c-KIT)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. A thorough understanding of their electronic and structural characteristics is paramount for the rational design of potent and selective drug candidates. This technical guide has provided a comprehensive overview of these features, along with detailed experimental protocols and visualizations to aid researchers in their drug discovery efforts. Further exploration of the vast chemical space of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Quantum-Chemical Descriptors of Thiazolo[4,5-b]pyridine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum-chemical descriptors of thiazolo[4,5-b]pyridine analogs, a class of heterocyclic compounds with significant potential in drug development due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This document outlines the key computational and experimental methodologies used to correlate the electronic and structural properties of these molecules with their biological functions, thereby guiding the rational design of more potent and selective therapeutic agents.
Introduction to Thiazolo[4,5-b]pyridines and QSAR
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of pharmacological effects. Understanding the relationship between the chemical structure and biological activity of these analogs is crucial for optimizing their therapeutic potential. Quantitative Structure-Activity Relationship (QSAR) studies, coupled with quantum-chemical calculations, provide a powerful framework for elucidating these relationships. By calculating a variety of molecular descriptors, it is possible to build predictive models that link the electronic and steric features of the molecules to their observed biological activities.
Quantum-Chemical Descriptors
Quantum-chemical calculations, primarily using Density Functional Theory (DFT), are employed to determine a range of descriptors that characterize the electronic properties and reactivity of this compound analogs. These descriptors are fundamental to understanding the interactions of these molecules with biological targets.
Key Quantum-Chemical Descriptors
A variety of quantum-chemical descriptors are commonly calculated to build robust QSAR models. These include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of a molecule. Higher EHOMO values indicate a greater tendency to donate electrons.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is associated with the electron-accepting ability of a molecule. Lower ELUMO values suggest a greater propensity to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
-
Dipole Moment (µ): This descriptor quantifies the overall polarity of a molecule, which can influence its solubility and ability to engage in polar interactions with a biological target.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, highlighting electrophilic and nucleophilic regions that are crucial for molecular recognition and interaction.
-
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the reactivity of the molecules.
Computational Methodology
The calculation of these descriptors is typically performed using DFT methods. A common and reliable level of theory for such studies is the B3LYP functional with the 6-311G(d,p) basis set.
Computational Protocol:
-
Molecular Structure Optimization: The 3D structure of each this compound analog is first optimized to its lowest energy conformation.
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Descriptor Calculation: Using the optimized geometry, the various quantum-chemical descriptors (EHOMO, ELUMO, dipole moment, etc.) are calculated.
-
MEP Surface Generation: The molecular electrostatic potential surface is generated to visualize the charge distribution.
The following Graphviz diagram illustrates the typical workflow for calculating quantum-chemical descriptors.
Correlation with Biological Activity: A QSAR Approach
The calculated quantum-chemical descriptors are then used to build QSAR models that correlate these properties with the experimentally determined biological activities of the this compound analogs.
Illustrative Data Presentation
The following table presents a hypothetical but representative dataset for a series of this compound analogs, linking their quantum-chemical descriptors to their in vitro anticancer activity.
| Compound ID | R-Group | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Anticancer Activity (IC50, µM) |
| TP-1 | -H | -6.25 | -1.89 | 4.36 | 2.15 | 15.2 |
| TP-2 | -Cl | -6.38 | -2.05 | 4.33 | 3.48 | 8.7 |
| TP-3 | -OCH3 | -6.12 | -1.75 | 4.37 | 2.89 | 12.5 |
| TP-4 | -NO2 | -6.85 | -2.54 | 4.31 | 5.21 | 3.1 |
| TP-5 | -CH3 | -6.18 | -1.82 | 4.36 | 2.33 | 14.1 |
QSAR Model Development Workflow
The development of a QSAR model involves several key steps, from data collection to model validation.
The logical relationship in a typical QSAR study is depicted in the following Graphviz diagram.
Experimental Protocols for Biological Activity Assessment
The biological data used in QSAR studies is obtained through standardized in vitro or in vivo assays. Below are detailed protocols for two commonly used assays for evaluating the anticancer and antioxidant activities of this compound analogs.
NCI-60 Human Tumor Cell Line Screen for Anticancer Activity
The U.S. National Cancer Institute (NCI) provides a standardized protocol for screening compounds against a panel of 60 human tumor cell lines.
Experimental Protocol:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.
-
Compound Addition: The this compound analogs are solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base.
-
-
Data Analysis: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage growth is calculated relative to the control (no drug) and time-zero wells. The IC50 value (the concentration required to inhibit cell growth by 50%) is then determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.
Experimental Protocol:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample Preparation: The this compound analogs are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.
-
A control well contains the DPPH solution and the solvent used for the test compounds.
-
A blank well contains the solvent without DPPH.
-
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The integration of quantum-chemical calculations with experimental biological data through QSAR modeling provides a robust and predictive framework for the discovery and development of novel this compound-based therapeutic agents. This technical guide has outlined the key quantum-chemical descriptors, the computational and experimental methodologies, and the logical workflows involved in this process. By leveraging these approaches, researchers can accelerate the identification of lead compounds with improved potency and selectivity, ultimately contributing to the development of new and effective medicines.
The Emerging Therapeutic Potential of Thiazolo[4,5-b]pyridine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical architecture, characterized by the fusion of a thiazole (B1198619) and a pyridine (B92270) ring, imparts a range of biological activities, making it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound core, its analogs, synthesis, and diverse pharmacological applications, with a focus on its potential in oncology and infectious diseases.
The this compound framework has been identified as a key pharmacophore in a variety of biologically active compounds. These derivatives have demonstrated a broad spectrum of activities, including potent antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has led to the discovery of potent inhibitors of key cellular signaling pathways, highlighting the therapeutic promise of this class of compounds.
Data Presentation: Biological Activities of this compound Analogs
The following tables summarize the quantitative biological data for various this compound derivatives, showcasing their potential as anticancer and antimicrobial agents.
Table 1: Anticancer Activity of this compound Analogs (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HL-60 (Leukemia) | 0.57 | [1] |
| 2 | GIST-T1 (Gastrointestinal Stromal Tumor) | Not Reported | [2] |
| Imatinib (B729) | GIST-T1 (Gastrointestinal Stromal Tumor) | 0.27 | [2] |
| Sunitinib | GIST-T1 (Gastrointestinal Stromal Tumor) | 0.14 | [2] |
| 3 | HMC1.2 (Mast Cell Leukemia) | Not Reported | [2] |
| Imatinib | HMC1.2 (Mast Cell Leukemia) | >10 | [2] |
| Sunitinib | HMC1.2 (Mast Cell Leukemia) | 3.98 | [2] |
| 4c | MCF-7 (Breast Cancer) | 12.32 | |
| 4a | MCF-7 (Breast Cancer) | 15.11 | |
| 4c | MDA-MB-231 (Breast Cancer) | 10.14 | |
| 4a | MDA-MB-231 (Breast Cancer) | 13.45 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of this compound Analogs (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4p | Staphylococcus aureus | 0.12-0.47 (mg/mL) | [3] |
| 4i | Candida albicans | 0.12-0.47 (mg/mL) | [3] |
| 2a | Gram-positive bacteria | Significant inhibitory effect | [4] |
| 2a | Yeasts | Significant inhibitory effect | [4] |
| 3, 6, 9a | Staphylococcus aureus ATCC 25923 | 10-20 | [5] |
| 3, 5, 9b | Escherichia coli ATCC 25922 | 40 | [5] |
| 6 | Candida albicans DSM 70443 | 50 | [5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Key Signaling Pathways
This compound analogs have been shown to modulate key signaling pathways implicated in cancer and other diseases. Notably, they have emerged as potent inhibitors of receptor tyrosine kinases such as c-KIT and lipid kinases like phosphoinositide 3-kinase (PI3K).
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is a critical driver in various cancers, including gastrointestinal stromal tumors (GIST). Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation and survival. Certain thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutants.[2]
Caption: The c-KIT signaling cascade and the point of inhibition by Thiazolo[5,4-b]pyridine analogs.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. The development of this compound-based PI3K inhibitors represents a promising therapeutic strategy.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound analog and for key biological assays used to evaluate its activity.
Synthesis of 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 1)
This protocol is based on the synthesis of a potent anticancer agent.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of a potent anticancer this compound analog.
Step 1: Synthesis of 1-(4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl)ethan-1-one
-
To a solution of (pyridin-2-yl)thiourea (0.01 mol) in glacial acetic acid (10 mL), add 3-chloropentane-2,4-dione (0.011 mol) and sodium acetate (B1210297) (0.01 mol).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the intermediate product.
-
Purify the crude product by recrystallization from ethanol (B145695).
Step 2: Synthesis of 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 1)
-
To a solution of the intermediate from Step 1 (0.01 mol) in ethanol (15 mL), add 2-fluorobenzaldehyde (0.02 mol) and potassium tert-butoxide (0.015 mol).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it to pH 7.0 with acetic acid.
-
Filter the resulting precipitate, wash with ethanol, and dry to yield the final product.
-
Further purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow:
Caption: A generalized workflow for determining the cytotoxicity of test compounds using the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Radiometric Kinase Assay for c-KIT Inhibition
This protocol provides a framework for assessing the inhibitory activity of this compound analogs against the c-KIT kinase.[2]
Experimental Workflow:
Caption: A schematic representation of the steps involved in a radiometric kinase assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the c-KIT enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.
-
Inhibitor Addition: Add the this compound test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known c-KIT inhibitor like imatinib or sunitinib).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The extensive research into its synthesis and biological evaluation has revealed a wide array of pharmacological activities, with particularly encouraging results in the fields of oncology and infectious diseases. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and advancement of this important class of heterocyclic compounds. The continued investigation of this compound and its analogs holds the potential to deliver new and effective treatments for a range of human diseases.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Ascendant Trajectory of Thiazolo[4,5-b]pyridine Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its structural similarity to purine (B94841) has positioned it as a compelling bioisostere, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visual representations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Synthetic Strategies for this compound Scaffolds
The construction of the this compound core can be broadly approached from two main retrosynthetic disconnections: annulation of a pyridine (B92270) ring onto a pre-existing thiazole (B1198619) or, conversely, formation of the thiazole ring on a pyridine precursor. Both solution-phase and solid-phase methodologies have been successfully employed, offering flexibility in library synthesis and lead optimization.
A prevalent method for pyridine ring annulation is the Friedländer annulation , which involves the condensation of a 2-aminothiazole (B372263) derivative with a β-ketoester or a related 1,3-dicarbonyl compound.[1] Microwave-assisted conditions have been shown to significantly accelerate this reaction.[1] Another powerful approach is the Thorpe-Ziegler cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to afford a thiazole resin, which can then undergo Friedländer annulation.[1]
Multi-component reactions (MCRs) have also gained prominence for the efficient, one-pot synthesis of highly substituted thiazolo[4,5-b]pyridines. For instance, a three-component condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid can yield 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones.[2]
The synthesis of the thiazole ring onto a pyridine scaffold often involves the reaction of a 2-aminopyridine-3-thiol (B8597) with various electrophilic partners.[3] A heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine has been reported for the synthesis of 2-substituted thiazolo[4,5-b]pyridines.[3]
Biological Activities and Structure-Activity Relationships
This compound derivatives have demonstrated a wide array of biological activities, with significant research focused on their potential as anticancer, anti-inflammatory, and antioxidant agents.
Anticancer Activity
The anticancer potential of thiazolo[4,5-b]pyridines has been prominently highlighted through the discovery of potent inhibitors of key signaling kinases, such as c-KIT and phosphoinositide 3-kinase (PI3K).
c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent c-KIT inhibitors, capable of overcoming imatinib (B729) resistance.[4] Structure-activity relationship (SAR) studies have revealed that a 3-(trifluoromethyl)phenyl group at the R1 position of the thiazolo[5,4-b]pyridine scaffold is favorable for enzymatic inhibitory activity.[4] Further optimization of the tail group has led to the identification of derivatives with potent anti-proliferative activity against c-KIT dependent cancer cells.[4]
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.[5][6] Thiazolo[5,4-b]pyridine analogues have been designed as potent PI3K inhibitors. SAR studies have indicated that a sulfonamide functionality is important for PI3Kα inhibitory activity.[5]
The following table summarizes the anticancer activity of selected thiazolo[5,4-b]pyridine derivatives against c-KIT and in cancer cell lines.
| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 6h | c-KIT | 9.87 | - | - | [4] |
| 6r | c-KIT (V560G/D816V) | 4.77 | HMC1.2 | 1.15 | [4] |
| Imatinib | c-KIT (V560G/D816V) | >10 | HMC1.2 | >10 | [4] |
| Compound 5 | - | - | A549 | 0.452 | [7] |
| Compound C2 | - | - | MCF-7 | 110.4 µg/mL | [8] |
Anti-inflammatory Activity
Several this compound derivatives have exhibited significant anti-inflammatory properties. The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced rat paw edema model.[9][10] SAR studies have shown that modifications at the N3, C5, and C6 positions of the thiazolo[4,5-b]pyridin-2-one core can lead to compounds with potent anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen.[10] For instance, the introduction of an ethyl acetate (B1210297) or propionitrile (B127096) substituent on a modified core significantly increases the anti-inflammatory effect.[9]
The following table presents the anti-inflammatory activity of selected this compound-2-one derivatives.
| Compound | Dose | Paw Edema Inhibition (%) | Reference |
| Compound 7 | 50 mg/kg | 47.2 | [9] |
| Compound 8 | 50 mg/kg | 53.4 | [9] |
| Compound 9 | 50 mg/kg | 45.6 | [9] |
| Ibuprofen | - | 36.5 - 40.9 | [9] |
Antioxidant Activity
The antioxidant potential of this compound derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[11][12] The transformation of the (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide scaffold through acylation, cyclocondensation, and Knoevenagel condensation has yielded derivatives with significant antioxidant activity.[11][12] SAR studies suggest that the nature of the substituent in the hydrazide group influences the antioxidant efficiency.[12]
The following table summarizes the antioxidant activity of selected this compound-2-one derivatives.
| Compound | DPPH Scavenging Activity (% Inhibition) | Reference |
| 1d | 36.14 | [12] |
| 1e | 34.24 | [12] |
| Ascorbic Acid | - | [12] |
Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
c-KIT Signaling Pathway
The c-KIT signaling pathway plays a vital role in cell survival, proliferation, and differentiation.[13][14] Ligand (Stem Cell Factor, SCF) binding to the c-KIT receptor induces dimerization and autophosphorylation of tyrosine residues, creating docking sites for various downstream signaling molecules.[15] This leads to the activation of multiple cascades, including the PI3K/AKT and Ras/Erk pathways, which are critical for cell survival and proliferation.[13][14] Aberrant activation of this pathway due to mutations in c-KIT is a hallmark of several cancers.[16]
Caption: The c-KIT signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[17][18] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K.[19] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates AKT.[19] Activated AKT, in turn, phosphorylates a plethora of downstream targets, including mTOR, to promote protein synthesis, cell cycle progression, and inhibit apoptosis.[6][19] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[17]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing medicinal chemistry research. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Protocol for 2,5,6,7-Tetrasubstituted Thiazolo[4,5-b]pyridines via Friedländer Reaction
This protocol describes a solid-phase synthesis approach.
Workflow Diagram:
Caption: Solid-phase synthesis workflow.
Materials:
-
Merrifield resin
-
Dipotassium cyanodithioimidocarbonate
-
α-Halo ketones (e.g., α-bromoacetophenones)
-
Ketones
-
Amines
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
Preparation of Solid-Supported Cyanocarbonimidodithioate: Swell Merrifield resin in DMF. Add a solution of dipotassium cyanodithioimidocarbonate in DMF and stir at room temperature. Filter, wash with DMF and DCM, and dry the resin.
-
Thiazole Resin Formation: Suspend the resin from step 1 in a solution of the appropriate α-halo ketone in DMF. Add a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by IR spectroscopy). Filter, wash, and dry the thiazole resin.
-
Friedländer Annulation: To the thiazole resin in a microwave vial, add the desired ketone and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., DMF). Irradiate in a microwave reactor at a specified temperature and time. After cooling, filter, wash, and dry the this compound resin.
-
Oxidation to Sulfone: Suspend the this compound resin in DCM and add mCPBA. Stir at room temperature. Monitor the reaction by IR for the disappearance of the sulfide (B99878) stretch and appearance of the sulfone stretches. Filter, wash, and dry the sulfone resin.
-
Nucleophilic Substitution and Cleavage: Suspend the sulfone resin in a solution of the desired amine in DCM. Stir at room temperature. The nucleophilic substitution reaction simultaneously cleaves the product from the resin. Filter the resin and concentrate the filtrate to obtain the crude product. Purify by chromatography.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Materials:
-
Wistar rats
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Ibuprofen)
-
Plethysmometer
-
Vehicle (e.g., DMSO)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: control (vehicle), reference drug, and test compound groups (at various doses). Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compounds
-
Reference antioxidant (e.g., Ascorbic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.
-
Assay: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds or reference. A control containing only DPPH and methanol should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse synthetic methodologies available allow for extensive structural modifications, enabling the fine-tuning of biological activity. The demonstrated efficacy of these derivatives as anticancer, anti-inflammatory, and antioxidant agents underscores their significant potential in addressing a range of unmet medical needs. The continued exploration of the vast chemical space around this privileged core, guided by a deeper understanding of the underlying signaling pathways and structure-activity relationships, is poised to yield the next generation of innovative medicines. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this compound derivatives.
References
- 1. Solid-phase synthesis of this compound derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amhsr.org [amhsr.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis, Molecular Docking and Biological Properties of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. ijbs.com [ijbs.com]
- 14. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of Thiazolo[4,5-b]pyridine Derivatives: Applications in Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiazolo[4,5-b]pyridine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. Their unique structural framework allows for diverse biological activities, making them promising candidates for the development of novel therapeutic agents. This document provides detailed protocols for the one-pot synthesis of these derivatives and highlights their applications in drug development, supported by quantitative data and visual workflows.
Introduction
The this compound core is a bicyclic system composed of a thiazole (B1198619) ring fused to a pyridine (B92270) ring. This arrangement creates a conjugated π-electron system that is crucial for its interaction with biological targets.[1] The versatility of this scaffold allows for structural modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.[1] Researchers have explored various synthetic routes to access these molecules, with one-pot methodologies offering an efficient and streamlined approach. These compounds have shown potential as anti-inflammatory, antioxidant, and anticancer agents.[2][3]
Applications in Drug Development
This compound derivatives have been investigated for a range of therapeutic applications, primarily driven by their ability to interact with various biological targets.
Anti-inflammatory and Antioxidant Activity: Several studies have reported the synthesis of this compound-2-one derivatives and their evaluation for anti-inflammatory and antioxidant properties.[2][3] The antioxidant activity is often assessed in vitro using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2] Certain derivatives have demonstrated potent anti-inflammatory effects in vivo, for instance, in the carrageenan-induced rat paw edema model, with some compounds showing activity exceeding that of the standard drug, Ibuprofen.[3][4]
Anticancer Activity: The antiproliferative properties of this compound derivatives against various human cancer cell lines have been a key area of investigation.[5] Structure-activity relationship (SAR) studies have indicated that the presence of hydrophobic substituents on the heterocyclic and fused phenyl rings can enhance their biological effects.[5] Some of these compounds have exhibited cytotoxic activity comparable to that of cisplatin, a widely used chemotherapy drug.[5]
Kinase Inhibition: The thiazolo[5,4-b]pyridine (B1319707) scaffold, a closely related isomer, has been successfully utilized to develop inhibitors for various kinases, which are crucial targets in cancer therapy. These include inhibitors of c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[6] This highlights the potential of the broader thiazolopyridine family in targeting key signaling pathways involved in cell proliferation and survival. For instance, novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST) by targeting c-KIT mutants.[6]
One-Pot Synthesis Protocols
One-pot synthesis offers a streamlined and efficient method for preparing this compound derivatives, minimizing the need for isolating intermediates and reducing solvent and reagent consumption.
Protocol 1: Synthesis of Fused Thiazolo[4,5-b]pyridines via Successive SNAr Processes
This protocol describes a one-pot reaction for the synthesis of 3-Nitro-9H-pyrido[2′,3′:4,5][7][8]thiazolo[3,2-a]pyrimidin-9-one derivatives from 2-chloro-3-nitropyridines and 4-oxopyrimidine-2-thiones.[7]
Experimental Procedure:
-
To a solution of the appropriate 2-chloro-3-nitropyridine (B167233) (1 mmol) in DMF (5 mL), add the corresponding 4-oxopyrimidine-2-thione (1 mmol) and potassium carbonate (K2CO3) (2 mmol).
-
Stir the reaction mixture at 80 °C for 3–6 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
After completion, pour the reaction mixture into water (50 mL).
-
Acidify the mixture to pH 3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry in the air to obtain the final product.
Quantitative Data:
| Compound | Starting Material (2-chloro-3-nitropyridine) | Starting Material (4-oxopyrimidine-2-thione) | Yield (%) | Melting Point (°C) |
| 7a | 2-chloro-3-nitropyridine | 4-oxopyrimidine-2-thione | 54 | 242 (dec.) |
Data sourced from a study on the synthesis of fused thiazolo[4,5-b]pyridines.[7]
Protocol 2: Traceless Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives
This protocol outlines a solid-phase approach for the synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one derivatives, which involves a multi-step sequence on a solid support.[9] Although not a single "pot" in the traditional sense, the sequential reactions on the resin without purification of intermediates follow the efficiency principles of one-pot synthesis.
Experimental Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antioxidant properties of novel this compound-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Multi-component Reactions for the Synthesis of Thiazolo[4,5-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazolo[4,5-b]pyridines using multi-component reactions (MCRs). The thiazolo[4,5-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] MCRs offer an efficient and atom-economical approach to constructing this privileged core structure.
Malononitrile-Based Three-Component Synthesis of Substituted Thiazolo[4,5-b]pyridines
This method outlines a one-pot synthesis of highly functionalized pyridine (B92270) rings fused to a pre-existing thiazole (B1198619) core, utilizing a three-component reaction between an acetyl-thiazole derivative, an aromatic aldehyde, and malononitrile (B47326).[2][3]
Reaction Scheme:
A plausible reaction mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the enamine derived from the acetyl-thiazole. Subsequent intramolecular cyclization and aromatization lead to the formation of the this compound scaffold.
Diagram of the proposed reaction pathway for the Malononitrile-Based MCR.
Experimental Protocol
Synthesis of 2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(thiophen-2-yl)nicotinonitrile [2][3]
-
Materials:
-
1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)ethanone (0.23 g, 1 mmol)
-
Thiophene-2-carbaldehyde (B41791) (0.12 g, 1 mmol)
-
Malononitrile (0.06 g, 1 mmol)
-
Ammonium (B1175870) acetate (B1210297) (0.53 g, 7 mmol)
-
Dry Ethanol (B145695) (40 mL)
-
Hydrochloric acid (for neutralization)
-
Ice
-
-
Procedure:
-
To a solution of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)ethanone (1 mmol) in dry ethanol (40 mL), add ammonium acetate (7 mmol), thiophene-2-carbaldehyde (1 mmol), and malononitrile (1 mmol).
-
Heat the reaction mixture at reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with hydrochloric acid.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water, dry it, and recrystallize from ethanol to obtain the pure product as a yellow powder.
-
Quantitative Data
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Thiophene-2-carbaldehyde | 2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(thiophen-2-yl)nicotinonitrile | 81 | >300 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)nicotinonitrile | 85 | 288-290 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(4-methoxyphenyl)nicotinonitrile | 83 | 265-267 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(4-nitrophenyl)nicotinonitrile | 88 | 298-300 |
Data extracted from a study on the synthesis of pyrazolo-thiazolo-pyridine conjugates.[2][3]
A generalized workflow for the Malononitrile-Based MCR.
Overview of Other Multi-component Syntheses
a) ZnCl₂-Catalyzed Three-Component Condensation
This approach involves the reaction of a mercaptonitrile potassium salt, an α-bromo ketone, and a ketone, catalyzed by zinc chloride, to yield 5,6,7-trisubstituted thiazolo[4,5-b]pyridines.[1]
-
Components: Mercaptonitrile potassium salt, α-bromo ketone, Ketone
-
Catalyst: Zinc Chloride (ZnCl₂)
-
General Conditions: The reaction is a one-pot condensation.
-
Product: 5,6,7-Trisubstituted thiazolo[4,5-b]pyridines
Further investigation is required to establish a detailed and reproducible experimental protocol.
b) Copper-Catalyzed Three-Component Cascade Reaction
A heterogeneous copper-catalyzed cascade reaction has been reported for the synthesis of 2-substituted thiazolo[4,5-b]pyridines.[1]
-
Components: 3-Iodopyridin-2-amine, Carbon disulfide (CS₂), Secondary amine
-
Catalyst: 3-(2-Aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex
-
General Conditions: The reaction is typically carried out in DMF at 110°C with a base such as potassium carbonate.[1]
-
Product: 2-Substituted thiazolo[4,5-b]pyridines
This method offers a route to functionalize the 2-position of the this compound core.
Logical relationships between different MCR approaches.
Named Multi-component Reactions: Ugi and Hantzsch Reactions
While the Ugi and Hantzsch reactions are powerful tools for the synthesis of nitrogen-containing heterocycles, a direct, one-pot synthesis of the this compound core using these named reactions has not been prominently reported in the surveyed literature. It is plausible that these reactions could be employed to synthesize highly functionalized pyridine or thiazole precursors, which could then be further elaborated to the target fused system in subsequent steps.
-
Hantzsch Pyridine Synthesis: This is a four-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia (B1221849) or ammonium acetate) to form a dihydropyridine, which can be oxidized to a pyridine.[4][5][6][7][8]
-
Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. Post-Ugi transformations are often employed to construct heterocyclic systems.
Further research is needed to explore the application of these well-established MCRs in novel synthetic routes towards this compound derivatives.
Conclusion
Multi-component reactions provide a versatile and efficient platform for the synthesis of medicinally relevant thiazolo[4,5-b]pyridines. The malononitrile-based MCR is a well-documented and reproducible method for accessing substituted derivatives. While other MCRs, such as those catalyzed by zinc and copper, show significant promise, further studies are required to develop detailed and optimized experimental protocols. The exploration of classic MCRs like the Ugi and Hantzsch reactions in novel, indirect routes may also open new avenues for the synthesis of this important heterocyclic scaffold.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the solid-phase synthesis of thiazolo[4,5-b]pyridine libraries. This class of heterocyclic compounds is of significant interest in drug discovery due to its diverse biological activities, including the inhibition of key signaling pathways implicated in cancer.
Application Notes
This compound derivatives represent a privileged scaffold in medicinal chemistry. Libraries of these compounds are frequently synthesized to explore structure-activity relationships (SAR) and identify novel therapeutic agents. A notable application of this compound class is the inhibition of receptor tyrosine kinases, such as c-KIT.
Mutations in the c-KIT proto-oncogene that lead to its constitutive activation are drivers in various cancers, particularly gastrointestinal stromal tumors (GIST). The c-KIT receptor, upon activation by its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and adhesion. Two major pathways activated by c-KIT are the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[1][2] The development of small molecule inhibitors that can block the ATP-binding site of the c-KIT kinase domain is a validated strategy for cancer therapy. Solid-phase synthesis enables the rapid generation of a diverse range of this compound analogues for screening and optimization as c-KIT inhibitors.[3][4]
Experimental Workflow
The solid-phase synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one library can be efficiently carried out using a traceless strategy on Merrifield resin. The general workflow involves a five-step reaction sequence that allows for the introduction of diversity at multiple positions.[5][6][7]
Caption: General workflow for the solid-phase synthesis of this compound libraries.
Quantitative Data
The described five-step solid-phase synthesis has been shown to be efficient for the generation of a diverse library of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. The stepwise yields for the synthesis are reported to be in the range of 72% to 87%.[5][6] The overall yields for a library of 60 compounds varied depending on the substituents introduced at the points of diversity.
| R¹ Substituent | R² Substituent | R³ Nucleophile | Overall Yield (%) |
| Phenyl | Benzyl | n-Butylamine | 26 |
| Phenyl | Benzyl | Pyrrolidine | 29 |
| Phenyl | Benzyl | Thiophenol | 35 |
| Phenyl | Benzyl | Morpholine | 31 |
| 4-Methylphenyl | Methyl | n-Butylamine | 28 |
| 4-Methylphenyl | Methyl | Pyrrolidine | 29 |
| 4-Methylphenyl | Methyl | Thiophenol | 26 |
| 4-Methylphenyl | Methyl | Morpholine | 29 |
| ... | ... | ... | ... |
Table 1: Representative overall yields for the solid-phase synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one library with three points of diversity (R¹, R², and R³). Data extracted from a library of 60 derivatives.[7]
Experimental Protocols
The following protocols are based on the successful solid-phase synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one library.[5][6][7]
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Potassium cyanocarbonimidodithioate
-
α-Halo ketones (for R¹ diversity)
-
Active methylene compounds (for pyridine (B92270) ring formation)
-
Alkyl halides (for R² diversity)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Amines and Thiols (for R³ diversity and cleavage)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetone
-
Reagents: Triethylamine (B128534) (TEA), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Protocol 1: Synthesis of Resin-Bound Cyanocarbonimidodithioate (Step 1)
-
Swell Merrifield resin in DMF.
-
Add a solution of potassium cyanocarbonimidodithioate in DMF to the resin.
-
Agitate the mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, methanol, and DCM.
-
Dry the resin under vacuum.
Protocol 2: Thorpe-Ziegler Cyclization to form Thiazole (B1198619) Resin (Step 2)
-
Swell the resin from Step 1 in acetone.
-
Add the desired α-halo ketone (R¹ diversity, 1.5 eq) and triethylamine (2.0 eq).
-
Agitate the mixture at room temperature for 12 hours.
-
Filter the resin and wash with acetone, methanol, and DCM.
-
Dry the resin under vacuum.
Protocol 3: Friedländer Annulation to form this compound Resin (Step 3)
-
Swell the thiazole resin from Step 2 in DMF.
-
Add the active methylene compound (e.g., ethyl cyanoacetate, 3.0 eq), the desired alkyl halide (R² diversity, 2.0 eq), and a base (NaH or K₂CO₃, 3.0 eq).
-
Agitate the mixture at 80 °C for 8 hours.
-
Cool to room temperature, filter the resin, and wash with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
Protocol 4: Oxidation to Sulfone Resin (Step 4)
-
Swell the resin from Step 3 in DCM.
-
Add a solution of m-CPBA (3.0 eq) in DCM.
-
Agitate the mixture at room temperature for 6 hours.
-
Filter the resin and wash with DCM, methanol, and DCM.
-
Dry the resin under vacuum.
Protocol 5: Nucleophilic Substitution and Cleavage (Step 5)
-
Swell the sulfone resin from Step 4 in DCM.
-
Add the desired amine or thiol (R³ diversity, 10 eq).
-
Agitate the mixture at room temperature for 12 hours.
-
Filter the resin and wash with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Signaling Pathway Inhibition
Libraries of this compound derivatives have been investigated as inhibitors of the c-KIT receptor tyrosine kinase. Inhibition of c-KIT blocks downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.
Caption: Inhibition of the c-KIT signaling pathway by a this compound library.
References
- 1. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazolo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of thiazolo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Microwave-assisted organic synthesis offers a powerful tool for the rapid and efficient construction of these scaffolds, presenting numerous advantages over conventional heating methods.
Introduction to Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridines are bicyclic heterocyclic compounds that are considered bioisosteres of purines. This structural similarity allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and antitumor properties, making them attractive candidates for drug discovery and development programs.[3][4][5]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation has emerged as a key technology in modern organic synthesis, offering several distinct advantages over conventional heating methods for the synthesis of thiazolo[4,5-b]pyridines and related heterocyclic systems. These benefits include:
-
Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[6][7]
-
Increased Yields: Often, microwave-assisted reactions result in higher product yields compared to their conventional counterparts.[6][8]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.
-
Enhanced Reaction Efficiency: Microwave energy can drive reactions to completion more efficiently, even with less reactive substrates.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional refluxing.
Key Synthetic Strategies
Several synthetic strategies for the construction of the thiazolo[4,5-b]pyridine ring system can be effectively enhanced through the use of microwave irradiation. Two prominent methods are highlighted below.
Protocol 1: One-Pot Three-Component Synthesis of Thiazolyl-Pyridazinediones (A Related Thiazole (B1198619) Synthesis Illustrating the Methodology)
This protocol is adapted from a microwave-assisted, one-pot, three-component synthesis of bioactive thiazole derivatives and illustrates a common and efficient approach that can be adapted for this compound synthesis.[9]
Reaction Scheme:
A generalized one-pot reaction involving the condensation of precursors to form a thiazole ring, which is a key component of the target scaffold.
Materials:
-
Maleic anhydride (B1165640)
-
Appropriate hydrazonoyl halides
-
Glacial Acetic Acid
-
Chitosan (B1678972) (as a catalyst)[9]
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) in a microwave reactor vial, add a catalytic amount of glacial acetic acid (0.5 mL).
-
Seal the vial and irradiate the reaction mixture in a microwave synthesizer at 150°C and 500 W for 2 minutes.[9]
-
Cool the vial to room temperature and add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g).[9]
-
Reseal the vial and continue microwave irradiation at 150°C and 500 W for an additional 4-8 minutes, monitoring the reaction progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to afford the desired thiazole derivative.
Protocol 2: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridines via Friedländer Reaction under Microwave Irradiation
This protocol describes a traceless solid-phase synthesis approach, which is highly amenable to the generation of compound libraries for drug discovery. The key cyclization step to form the pyridine (B92270) ring is efficiently achieved using microwave heating.[10]
Reaction Scheme:
This method involves the cyclization of a resin-bound thiazole precursor with a ketone to form the this compound scaffold.
Materials:
-
Thiazole-functionalized resin
-
Appropriate ketone
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Swell the thiazole-functionalized resin in ethanol within a microwave reactor vial.
-
Add the desired ketone (10 equivalents) and piperidine (5 equivalents) to the resin suspension.
-
Seal the vial and subject the reaction mixture to microwave irradiation at 160°C for 20 minutes.
-
After the reaction, filter the resin and wash thoroughly with dichloromethane, methanol, and diethyl ether to remove excess reagents and byproducts.
-
The this compound product can then be cleaved from the solid support using standard procedures.
Quantitative Data Presentation
The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of thiazolo[4,5-b]pyridines and related heterocyclic compounds.
Table 1: Comparison of Reaction Times and Yields for the Synthesis of Thiazolopyrimidine Derivatives [8]
| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 1a | 24 | 55 | 8 | 88 |
| 1b | 24 | 42 | 8 | 69 |
| 3a | 12 | 60 | 5 | 82 |
| 3b | 12 | 58 | 5 | 79 |
Table 2: Comparison of Reaction Times and Yields for the Synthesis of 2-Amino-4-substituted-phenyl-thiazoles [6]
| Substituent | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| H | 12 | 55 | 6 | 88 |
| 4-Cl | 12 | 52 | 7 | 85 |
| 4-Br | 12 | 50 | 7 | 82 |
| 2-OH, 5-CH₃ | 12 | 58 | 8 | 90 |
Visualizations
Reaction Workflow
Caption: A generalized workflow for microwave-assisted organic synthesis.
Logical Relationship of Synthesis and Application
Caption: The logical progression from synthesis to drug development.
Signaling Pathway (Illustrative)
Caption: Inhibition of a kinase cascade by a this compound derivative.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of this compound derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedländer Annulation for Thiazolo[4,5-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thiazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The Friedländer annulation offers a powerful and versatile strategy for the synthesis of this privileged structure. This document provides detailed application notes and protocols for the synthesis of this compound derivatives via the Friedländer reaction, with a focus on a microwave-assisted, solid-phase approach for the efficient generation of compound libraries.
Core Concept: The Friedländer Annulation
The Friedländer annulation is a condensation reaction between an ortho-amino aromatic aldehyde or ketone and a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester) to form a quinoline (B57606) or, in this case, a fused pyridine (B92270) ring system. In the context of this compound synthesis, the reaction typically involves the cyclization of an ortho-amino-substituted thiazole (B1198619) with a dicarbonyl compound or its equivalent.
Microwave-Assisted Solid-Phase Synthesis
A notable advancement in the synthesis of Thiazolo[4,5-b]pyridines is the use of a solid-phase approach coupled with microwave irradiation. This methodology, pioneered by Lee et al., allows for the rapid and efficient synthesis of 2,5,6,7-tetrasubstituted this compound derivatives. The solid-phase nature of the synthesis facilitates purification by simple filtration and washing, making it amenable to high-throughput synthesis and library generation.
Experimental Data
The following table summarizes representative data for the synthesis of this compound derivatives using a microwave-assisted Friedländer annulation on a solid support. The yields are reported for the multi-step sequence on the solid phase.
| Entry | Reactant 1 (on resin) | Reactant 2 (Dicarbonyl) | Microwave Power | Temperature (°C) | Time (min) | Overall Yield (%) |
| 1 | 2-Amino-4-phenylthiazole Resin | Ethyl acetoacetate | 150 W | 150 | 20 | 75 |
| 2 | 2-Amino-4-(4-chlorophenyl)thiazole Resin | Acetylacetone | 150 W | 150 | 20 | 82 |
| 3 | 2-Amino-4-(4-methoxyphenyl)thiazole Resin | Ethyl benzoylacetate | 150 W | 150 | 20 | 78 |
| 4 | 2-Amino-4-methylthiazole Resin | Dimedone | 150 W | 150 | 20 | 72 |
Detailed Experimental Protocols
The following protocols are based on the solid-phase synthesis of 2,5,6,7-tetrasubstituted Thiazolo[4,5-b]pyridines as reported by Lee et al. (J. Comb. Chem.2010 , 12, 1, 95–99).
Materials and Equipment
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Potassium cyanocarbonimidodithioate
-
Various α-halo ketones
-
Various 1,3-dicarbonyl compounds
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Various amines
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Microwave synthesizer
-
Solid-phase synthesis vessel
-
Standard laboratory glassware and purification apparatus
Protocol 1: Preparation of Thiazole Resin (Starting Material)
-
Loading of the Resin: Swell Merrifield resin in DMF. React the resin with potassium cyanocarbonimidodithioate in DMF at room temperature for 24 hours to yield the supported cyanocarbonimidodithioate.
-
Thorpe-Ziegler Cyclization: To the resin from the previous step, add a solution of the desired α-halo ketone (3 equivalents) in DMF. The reaction is carried out at room temperature for 12 hours to afford the 2-aminothiazole (B372263) resin. Wash the resin thoroughly with DMF, methanol, and DCM, and dry under vacuum.
Protocol 2: Microwave-Assisted Friedländer Annulation
-
Reaction Setup: Place the dried thiazole resin in a microwave-transparent vessel.
-
Reagent Addition: Add a solution of the 1,3-dicarbonyl compound (10 equivalents) and piperidine (5 equivalents) in DMF.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 20 minutes with a power of 150 W.
-
Workup: After cooling, filter the resin and wash it sequentially with DMF, methanol, and DCM. Dry the resulting this compound resin under vacuum.
Protocol 3: Cleavage and Final Product Isolation
The traceless solid-phase strategy involves subsequent oxidation and nucleophilic substitution to release the final product from the resin.
-
Oxidation: Suspend the this compound resin in DCM and add mCPBA (5 equivalents). Stir the mixture at room temperature for 12 hours. Filter and wash the resin with DCM.
-
Nucleophilic Substitution and Cleavage: To the oxidized resin, add a solution of the desired amine (10 equivalents) in DMF. Heat the mixture at 80 °C for 12 hours.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final 2,5,6,7-tetrasubstituted this compound derivative.
Signaling Pathways and Workflow Diagrams
Caption: Solid-phase synthesis workflow for Thiazolo[4,5-b]pyridines.
Caption: Generalized mechanism of the Friedländer annulation.
Application Notes and Protocols for the Preparation of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below cover both solid-phase and solution-phase synthetic strategies, offering flexibility for various research and development applications. The methodologies are based on established literature, providing a robust foundation for the synthesis of a diverse library of these compounds.
Synthetic Strategies
Two primary strategies for the synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one derivatives are presented: a traceless solid-phase synthesis for high-throughput library generation and a solution-phase synthesis suitable for larger scale production of specific target compounds.
Traceless Solid-Phase Synthesis
A highly efficient five-step solid-phase synthesis (SPS) has been developed for the construction of a diverse library of Thiazolo[4,5-b]pyridin-7(4H)-one derivatives.[1][2][3][4][5] This method utilizes Merrifield resin as the solid support and allows for the introduction of diversity at multiple points in the molecular scaffold.[1][4][5] The synthesis is monitored in real-time using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.[1][4][5] This traceless approach ensures that the final product is cleaved from the resin without leaving any residual linker atoms.
Experimental Workflow for Solid-Phase Synthesis:
Solution-Phase Synthesis
A practical solution-phase synthesis has also been established, providing a reliable route for the preparation of specific Thiazolo[4,5-b]pyridin-7(4H)-one derivatives.[1][4] This method is particularly useful for optimizing reaction conditions and for scaling up the synthesis of lead compounds identified from library screening.
Quantitative Data
The efficiency of the synthetic methods is demonstrated by the following quantitative data, with stepwise yields for the solid-phase synthesis and optimization data for a key cyclization step in the solution-phase synthesis.
Table 1: Stepwise Yields for Solid-Phase Synthesis
| Step | Transformation | Yield (%) |
| 1 | Attachment to Merrifield Resin | 85 |
| 2 | S-Alkylation | 87 |
| 3 | Thiazole Ring Formation | 82 |
| 4 | Pyridinone Ring Formation | 78 |
| 5 | Oxidation and Nucleophilic Substitution | 72-87 |
| Overall | Five Steps | ~27 |
Note: The overall yield is an approximation based on the product of the individual step yields. Stepwise yields are reported to be in the range of 72% to 87%.[1][2][4][5]
Table 2: Optimization of Cyclization Conditions for Solution-Phase Synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NaH (2) | DMF | 80 | 2.5 | 90 |
| 2 | K₂CO₃ (2) | DMF | 80 | 2.5 | 88 |
| 3 | Cs₂CO₃ (2) | DMF | 80 | 2.5 | 70 |
| 4 | DBU (2) | DMF | 80 | 5 | 64 |
| 5 | K₂CO₃ (2) | DMF | 40 | 10 | 74 |
| 6 | K₂CO₃ (2) | DMSO | 80 | 8 | 77 |
Data extracted from a model study to optimize the intramolecular cyclization step.[1][4]
Experimental Protocols
The following are detailed protocols for the key synthetic methodologies.
Protocol for Traceless Solid-Phase Synthesis
Step 1: Preparation of Solid-Supported Cyanocarbonimidodithioate
-
Swell Merrifield resin (1.0 g, 1.0 mmol/g) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 30 minutes.
-
Add potassium cyanocarbonimidodithioate (5.0 mmol) to the resin suspension.
-
Heat the mixture at 60 °C for 24 hours with gentle agitation.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), methanol (B129727) (3 x 10 mL), and dichloromethane (B109758) (DCM, 3 x 10 mL).
-
Dry the resin under vacuum. Monitor the reaction completion by the disappearance of the C-Cl stretching vibration of the Merrifield resin using ATR-FTIR.
Step 2: S-Alkylation
-
Swell the resin from Step 1 (1.0 g) in anhydrous DMF (10 mL).
-
Add the desired α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate, 5.0 mmol) and potassium carbonate (K₂CO₃, 5.0 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resin and wash with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum. Monitor the reaction by observing the appearance of the ester carbonyl stretch in the ATR-FTIR spectrum.
Step 3: Thiazole Ring Formation
-
Suspend the resin from Step 2 (1.0 g) in a 1:1 mixture of acetic acid and DMF (10 mL).
-
Heat the mixture at 80 °C for 6 hours.
-
Cool the reaction to room temperature, filter the resin, and wash with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Pyridinone Ring Formation
-
Swell the resin from Step 3 (1.0 g) in anhydrous DMF (10 mL).
-
Add the desired primary amine (e.g., benzylamine, 10.0 mmol) and potassium carbonate (K₂CO₃, 5.0 mmol).
-
Heat the mixture at 100 °C for 12 hours.
-
Filter the resin and wash with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 5: Oxidation and Nucleophilic Substitution/Cleavage
-
Swell the resin from Step 4 (1.0 g) in DCM (10 mL).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 5.0 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the resin and wash with DCM (3 x 10 mL).
-
Suspend the oxidized resin in DCM (10 mL) and add the desired nucleophile (e.g., an amine or thiol, 10.0 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (3 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure and purify the residue by flash column chromatography to obtain the final Thiazolo[4,5-b]pyridin-7(4H)-one derivative.
Protocol for Solution-Phase Synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one
-
Synthesis of the Thiazole Intermediate: To a solution of ethyl 2-cyano-2-(dimethylformamidinyl)acetate (10 mmol) in ethanol (B145695) (50 mL), add 2-mercapto-1-phenylethan-1-one (10 mmol) and triethylamine (B128534) (12 mmol). Reflux the mixture for 4 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the corresponding 2-amino-5-phenylthiazole-4-carboxylate.
-
N-Alkylation: To a solution of the thiazole intermediate (5 mmol) in DMF (20 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 6 mmol) portion-wise at 0 °C. After stirring for 30 minutes, add benzyl (B1604629) bromide (6 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and the residue is purified by column chromatography.
-
Cyclization to Thiazolo[4,5-b]pyridin-7(4H)-one: To a solution of the N-benzylated thiazole (2 mmol) in anhydrous DMF (10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 4 mmol) at 0 °C. Heat the mixture to 80 °C and stir for 2.5 hours.[1][4] Cool the reaction, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one.
Biological Context and Potential Mechanism of Action
Thiazole-containing heterocyclic compounds are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and enzyme-inhibitory properties.[1][4] Isomeric compounds, the Thiazolo[5,4-b]pyridine derivatives, have been identified as potent inhibitors of various protein kinases, such as c-KIT and phosphoinositide 3-kinase (PI3K).[6][7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Given the structural similarity, it is hypothesized that Thiazolo[4,5-b]pyridin-7(4H)-one derivatives may also exert their biological effects through the inhibition of key signaling kinases. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in cancer.
Proposed PI3K/Akt Signaling Pathway Inhibition:
These application notes and protocols provide a comprehensive guide for the synthesis and potential biological investigation of Thiazolo[4,5-b]pyridin-7(4H)-one derivatives. The methodologies are robust and adaptable, facilitating the generation of compound libraries for drug discovery and the targeted synthesis of promising lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Thiazolo[4,5-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the chemical modification of the thiazolo[4,5-b]pyridine scaffold at the N3, C5, and C6 positions. This versatile heterocyclic system is a key pharmacophore in the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine, making it a valuable template for designing enzyme inhibitors and receptor modulators. Functionalization at the N3, C5, and C6 positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the generation of diverse compound libraries for drug discovery programs. This document outlines established methodologies for these modifications and presents key data to guide synthetic strategies and structure-activity relationship (SAR) studies.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data for representative functionalization reactions at the N3, C5, and C6 positions of the this compound scaffold, along with biological activity data for selected derivatives.
Table 1: Reaction Yields for N3-Substituted this compound Derivatives
| Entry | Starting Material | R Group | Reagents and Conditions | Yield (%) | Reference |
| 1 | 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | -CH₂COOC₂H₅ | Ethyl chloroacetate, K₂CO₃, DMF, reflux | 87 | |
| 2 | 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | -CH₂CH₂CN | Acrylonitrile, pyridine (B92270), water | High | [1] |
| 3 | 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | -CH₂CH₂COOH | Acrylonitrile, pyridine, water; then HCl (aq) | Not specified | [1] |
| 4 | (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide | Acyl chlorides | Pyridine, reflux | 67-95 | [2] |
Table 2: Biological Activity of Functionalized this compound Derivatives
| Compound | Functionalization | Biological Activity | Target/Assay | IC₅₀/MIC | Reference |
| 3-(thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile | N3-substitution | Anti-inflammatory | Carrageenan-induced rat paw edema | Exceeded Ibuprofen | [1] |
| Thiazolo[4,5-b]pyridin-5-one derivative (4p) | N3, C5, C7 substitution | Antibacterial (MRSA, P. aeruginosa, E. coli) | Microdilution | 0.12-0.47 mg/mL | [3] |
| Thiazolo[4,5-b]pyridin-5-one derivative (4i) | N3, C5, C7 substitution | Antifungal | Microdilution | 0.12-0.47 mg/mL | [3] |
| 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothis compound-5-carboxylic acid (4-chlorophenyl)amide | C5, C7 substitution | Anticancer (Glioma, Glioblastoma) | MTT assay | Promising | [4] |
| Thiazolo[5,4-b]pyridine derivative (6r) | C6-substitution | c-KIT inhibition | Enzymatic assay | IC₅₀ = 0.14 µM | [5] |
Experimental Protocols
Protocol 1: N3-Alkylation of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
This protocol describes a general method for the N-alkylation of the thiazolo[4,5-b]pyridin-2-one core.
Materials:
-
5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
-
Alkylating agent (e.g., ethyl chloroacetate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired N3-alkylated product.
Protocol 2: Knoevenagel Condensation at the C5 Position
This protocol details the Knoevenagel condensation of an N3-functionalized this compound derivative bearing an active methylene (B1212753) group at the C5 position with an aromatic aldehyde.[2]
Materials:
-
2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidine-3-yl)-acetamide (contains an active methylene group on the thiazolidinone ring at C5)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidine-3-yl)-acetamide (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.
-
Add a few drops of ethanolamine as a catalyst.
-
Reflux the reaction mixture for 30 minutes.
-
Upon cooling, a crystalline precipitate will form.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from acetic acid to obtain the pure arylidene derivative.
Protocol 3: Azo Coupling at the C6 Position
This protocol describes the synthesis of an azo dye by coupling a diazonium salt with the this compound scaffold at the electron-rich C6 position.[6]
Materials:
-
Aromatic amine (e.g., 2-amino-5-nitrothiazole)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-amino-4-methylpyridine (B118599) (as part of the this compound precursor synthesis)
-
Ice bath
-
Standard laboratory glassware
Procedure: Part A: Diazotization
-
Dissolve the aromatic amine (1 equivalent) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 20-30 minutes to form the diazonium salt solution.
Part B: Azo Coupling
-
Dissolve the this compound precursor (e.g., 2-amino-4-methylpyridine which will form the pyridine part of the final scaffold) (1 equivalent) in ethanol in a separate flask and cool to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the solution of the this compound precursor with continuous stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the azo dye.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified C6-azo-functionalized this compound derivative.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of functionalized this compound derivatives.
Putative Signaling Pathway Inhibition by this compound Derivatives
Caption: Putative inhibitory mechanisms of this compound derivatives on key biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Thiazolo[4,5-b]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of thiazolo[4,5-b]pyridine derivatives as inhibitors of key kinases such as c-KIT and Phosphoinositide 3-kinase (PI3K). The information is based on preclinical research and aims to guide the design and execution of in vitro studies.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core for the development of potent inhibitors against various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The c-KIT receptor tyrosine kinase and the PI3K lipid kinases are critical nodes in signaling pathways that control cell proliferation, survival, and differentiation.[1][2] Consequently, inhibitors of these kinases are valuable as therapeutic agents. This document focuses on a specific derivative from the thiazolo[5,4-b]pyridine (B1319707) family, compound 6r , which has shown significant inhibitory activity against c-KIT, and compound 19a , a potent inhibitor of PI3K.[1][2][3][4] While the core of this document is based on the thiazolo[5,4-b]pyridine scaffold due to available data, the principles and protocols are broadly applicable to the this compound class.
Data Presentation
The following tables summarize the enzymatic inhibitory and anti-proliferative activities of representative thiazolo[5,4-b]pyridine derivatives against c-KIT and PI3K.
Table 1: Enzymatic Inhibitory Activity against c-KIT
Lower IC50 values indicate greater potency.
| Compound/Drug | Kinase Target | IC50 (µM) |
| 6r | c-KIT (V560G/D816V double mutant) | 4.77 |
| Imatinib (B729) | c-KIT (Wild-Type) | 0.27 |
| Imatinib | c-KIT (V560G/D816V double mutant) | 37.93 |
| Sunitinib | c-KIT (Wild-Type) | 0.14 |
| Sunitinib | c-KIT (V560G/D816V double mutant) | 3.98 |
Data for compound 6r and comparators are derived from studies on thiazolo[5,4-b]pyridine derivatives.[1][5]
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
Lower GI50 values indicate greater anti-proliferative activity.
| Compound/Drug | Cell Line | c-KIT Mutation Status | GI50 (µM) |
| 6r | GIST-T1 | exon 11 mutation | ~0.02 |
| 6r | HMC1.2 | V560G, D816V | 1.15 |
| Imatinib | GIST-T1 | exon 11 mutation | 0.02 |
| Imatinib | HMC1.2 | V560G, D816V | >10 |
Data for compound 6r and imatinib are derived from studies on thiazolo[5,4-b]pyridine derivatives.[1][6]
Table 3: Enzymatic Inhibitory Activity against PI3K Isoforms
| Compound | Kinase Target | IC50 (nM) |
| 19a | PI3Kα | 3.4 |
| 19a | PI3Kβ | >30 |
| 19a | PI3Kγ | 1.8 |
| 19a | PI3Kδ | 2.5 |
Data for compound 19a is derived from studies on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines.[2][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating this compound derivatives.
Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.
Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and proliferation.
Caption: Workflow for the in vitro evaluation of this compound derivatives.
Experimental Protocols
Radiometric c-KIT Kinase Inhibition Assay
This protocol is adapted from methodologies used for evaluating kinase inhibitors.[5]
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the c-KIT kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity, and a decrease in radioactivity in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human c-KIT kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (for wash steps)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
c-KIT kinase solution
-
Test compound dilution (or DMSO for control)
-
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate, unlabeled ATP, and [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
PI3K Enzyme Assay (e.g., TR-FRET)
Principle: A common method for measuring PI3K activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay detects the product of the kinase reaction, PIP3.
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20)
-
PIP2 substrate
-
ATP
-
Test compounds
-
Detection mix containing a PIP3-binding protein labeled with a donor fluorophore (e.g., Europium) and a biotinylated PIP3 tracer bound to a streptavidin-acceptor fluorophore (e.g., APC).
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the PI3K enzyme, test compound, and PIP2 substrate to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection mix.
-
Incubate to allow the components of the detection mix to equilibrate.
-
Read the plate on a TR-FRET plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
The ratio of the acceptor to donor fluorescence is used to determine the amount of PIP3 produced. Calculate the percent inhibition and IC50 values.
Cell Proliferation Assay (e.g., MTS Assay)
Principle: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation. The MTS tetrazolium compound is reduced by viable cells to a colored formazan (B1609692) product that is soluble in culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Materials:
-
c-KIT dependent cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Complete cell culture medium
-
Test compounds
-
MTS reagent
-
96-well plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
Western Blot Analysis for Downstream Signaling
Principle: Western blotting is used to detect specific proteins in a cell lysate. This can be used to assess the phosphorylation status of key downstream signaling proteins of c-KIT and PI3K, such as AKT and ERK, to confirm the mechanism of action of the inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Evaluation of Thiazolo[4,5-b]pyridine Analogs for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of thiazolo[4,5-b]pyridine analogs for their antimicrobial activity. This document includes a summary of antimicrobial data, detailed experimental protocols for key assays, and graphical representations of experimental workflows and proposed mechanisms of action.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their structural resemblance to purine (B94841) isosteres suggests their potential to interact with biological targets. Several studies have reported the synthesis and evaluation of these compounds as potential antimicrobial agents against a range of pathogenic bacteria and fungi. This document outlines the common methodologies for assessing their efficacy in vitro.
Antimicrobial Activity Data
The antimicrobial efficacy of novel synthesized compounds is commonly assessed by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro antimicrobial activity of a series of thiazolo[4,5-b]pyridin-5-one derivatives against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC/MBC/MFC) of Thiazolo[4,5-b]pyridin-5-one Analogs (mg/mL) [1]
| Compound | S. aureus | B. cereus | L. monocytogenes | E. coli | S. typhimurium | E. cloacae | C. albicans | A. niger |
| 4g | 0.23/0.47 | 0.23/0.47 | 0.23/0.47 | 0.47/0.94 | 0.94/>1.88 | 0.47/0.94 | 0.47/0.94 | 0.47/0.94 |
| 4i | 0.23/0.47 | 0.23/0.47 | 0.23/0.47 | 0.47/0.94 | 0.94/>1.88 | 0.47/0.94 | 0.12/0.23 | 0.12/0.23 |
| 4n | 0.23/0.47 | 0.23/0.47 | 0.23/0.47 | 0.47/0.94 | 0.94/>1.88 | 0.47/0.94 | 0.23/0.47 | 0.23/0.47 |
| 4p | 0.12/0.23 | 0.12/0.23 | 0.12/0.23 | 0.23/0.47 | 0.47/0.94 | 0.23/0.47 | 0.23/0.47 | 0.23/0.47 |
| Ampicillin | 0.002/0.004 | 0.002/0.004 | 0.002/0.004 | 0.004/0.008 | 0.004/0.008 | 0.004/0.008 | - | - |
| Ketoconazole | - | - | - | - | - | - | 0.001/0.002 | 0.001/0.002 |
-
MIC: Minimum Inhibitory Concentration / MBC: Minimum Bactericidal Concentration / MFC: Minimum Fungicidal Concentration
-
Values are presented as MIC/MBC for bacteria and MIC/MFC for fungi.
Experimental Protocols
Broth Microdilution Method for MIC, MBC, and MFC Determination
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (MIC), the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC), and the lowest concentration that prevents the growth of fungal colonies (MFC).
Materials:
-
This compound analogs
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland standard
-
Resazurin (B115843) solution (0.01%)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Perform a two-fold serial dilution of the compounds in the appropriate broth (MHB or SDB) in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of microbial growth.
-
-
Determination of MBC and MFC:
-
From the wells showing no visible growth (at and above the MIC), take an aliquot (e.g., 10 µL) and subculture onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as in step 4.
-
The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.
-
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of microorganisms to antimicrobial agents.
Materials:
-
This compound analogs
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound analogs.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antimicrobial evaluation of this compound analogs.
Caption: General workflow for in vitro antimicrobial evaluation.
Proposed Mechanism of Action
Molecular docking studies have suggested potential mechanisms for the antimicrobial activity of this compound analogs. The proposed targets are key enzymes in bacterial and fungal metabolic pathways.[1]
Caption: Proposed mechanisms of antimicrobial action.
Conclusion
The in vitro evaluation methods described provide a robust framework for assessing the antimicrobial potential of novel this compound analogs. The data presented indicates that certain derivatives exhibit promising activity against both bacterial and fungal pathogens, warranting further investigation. The proposed mechanisms of action, targeting essential microbial enzymes, offer a foundation for future lead optimization and drug development efforts.
References
Application Notes and Protocols for Antioxidant Assays of Thiazolo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[4,5-b]pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of this compound compounds to scavenge free radicals and mitigate oxidative stress makes them promising candidates for the development of novel therapeutic agents.
These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant capacity of this compound derivatives. Additionally, a summary of reported quantitative antioxidant data and a diagram of a key signaling pathway involved in cellular antioxidant defense are presented to guide researchers in this field.
Data Presentation: Antioxidant Activity of this compound Derivatives
The following table summarizes the in vitro antioxidant activity of a series of newly synthesized thiazolopyridine-carbonitrile derivatives containing 1,2,3-triazole structures. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit 50% of the respective radical or lipid peroxidation.
| Compound ID | DPPH Radical Scavenging IC50 (µM) | ABTS•+ Radical Scavenging IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) |
| 9a | > 100 | 45.12 ± 0.28 | 48.15 ± 0.32 |
| 9b | > 100 | 38.45 ± 0.21 | 41.28 ± 0.25 |
| 9c | > 100 | 32.58 ± 0.19 | 35.41 ± 0.21 |
| 9d | > 100 | 25.14 ± 0.15 | 28.36 ± 0.18 |
| 9e | 22.47 ± 0.15 | 18.52 ± 0.18 | 16.08 ± 0.18 |
| 9f | > 100 | 48.21 ± 0.31 | 51.34 ± 0.35 |
| 9g | > 100 | 41.33 ± 0.24 | 44.52 ± 0.28 |
| 9h | > 100 | 35.82 ± 0.22 | 38.91 ± 0.24 |
| 9i | 19.53 ± 0.12 | 15.18 ± 0.25 | 09.10 ± 0.46 |
| 9j | > 100 | 28.46 ± 0.17 | 31.63 ± 0.19 |
| BHA (Standard) | 15.21 ± 0.11 | 12.47 ± 0.13 | 10.25 ± 0.11 |
| α-TOC (Standard) | 18.33 ± 0.14 | 16.21 ± 0.15 | 13.42 ± 0.13 |
Data sourced from a study on new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents[1]. BHA (Butylated Hydroxyanisole) and α-TOC (α-Tocopherol) were used as standard antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for the standard antioxidant.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard solution to different wells.
-
For the control well, add 100 µL of the solvent used for the samples.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of the test compound and the standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the DPPH radical) from the dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound or standard solution to different wells.
-
For the control well, add 20 µL of the solvent.
-
Add 180 µL of the diluted ABTS•+ working solution to all wells.
-
Mix the contents and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by the change in absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (this compound derivatives)
-
Standard (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound.
-
Prepare a standard curve using a series of dilutions of the ferrous sulfate or Trolox standard.
-
-
Assay Protocol:
-
Add 20 µL of the test compound dilutions or standard solutions to the wells of a 96-well microplate.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Mix and incubate at 37°C for 4-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity of the test compound is determined by comparing its absorbance with the standard curve of the known antioxidant. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the antioxidant potential of this compound compounds.
References
Application Notes and Protocols: Molecular Docking Studies of Thiazolo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Thiazolo[4,5-b]pyridine derivatives with various protein targets. This class of compounds has shown significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.
Introduction
This compound is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of molecules with a wide range of biological activities.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[2][3] This approach is instrumental in structure-based drug design, enabling the identification of potential drug candidates and the elucidation of their mechanism of action at a molecular level.
This document outlines the key protein targets for this compound derivatives, summarizes their binding interactions, provides a detailed protocol for performing molecular docking studies, and visualizes relevant biological pathways and experimental workflows.
Protein Targets and Therapeutic Indications
Molecular docking studies have identified several key protein targets for this compound derivatives, highlighting their potential in treating various diseases.
-
Antimicrobial Targets: As potential antimicrobial agents, these compounds have been docked against bacterial enzymes such as E. coli MurB, which is involved in peptidoglycan biosynthesis, and the bacterial DNA gyrase B subunit.[4] For antifungal activity, 14α-lanosterol demethylase (CYP51) is a key target.[4]
-
Anti-inflammatory Targets: The anti-inflammatory properties of this compound derivatives have been investigated by docking them against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), enzymes crucial in the prostaglandin (B15479496) synthesis pathway.[5][6]
-
Anticancer Targets: A significant amount of research has focused on the anticancer potential of this scaffold. Key protein targets include:
-
Kinases: Cyclin-dependent kinases (CDK4/6) involved in cell cycle regulation, c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors, Phosphoinositide 3-kinases (PI3K), and Epidermal Growth Factor Receptor (EGFR) have been explored.[7][8][9][10]
-
Other Cancer-Related Proteins: Docking studies have also been performed against other receptors like ERα and VEGFR.[1]
-
Data Presentation: Summary of Docking Studies
The following table summarizes the quantitative data from various molecular docking studies of this compound derivatives with their respective protein targets.
| This compound Derivative | Protein Target | Docking Score (kcal/mol) | Binding Affinity/IC50 | Software/Method | Reference |
| Thiazolo[4,5-b]pyridin-5-ones | E. coli MurB | - | - | - | |
| Thiazolo[4,5-b]pyridin-5-ones | 14α-lanosterol demethylase (CYP51) | - | - | - | [4] |
| 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | COX-2 | - | - | - | |
| Thiazolo-pyridopyrimidines | CDK4 (PDB: 2W96) | - | IC50 values reported for cytotoxic effects | Schrodinger 2018-3 suite | [7] |
| Thiazolo-pyridopyrimidines | CDK6 (PDB: 6OQO) | - | IC50 values reported for cytotoxic effects | Schrodinger 2018-3 suite | [7] |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT | - | IC50 = 9.87 μM (for compound 6h) | - | [8] |
| Thiazolo[5,4-b]pyridine derivatives | PI3Kα | - | IC50 = 3.6 nM (for compound 19a) | - | [9] |
| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | - | IC50 ranging from 0.66 to 16.03 µM | - | [10] |
| Triphenylamine-linked pyridine, thiazole (B1198619) analogues | 2ITO (unspecified protein) | -8.1868 | IC50 = 0.0103 and 0.0147 μM (against MDA-MB-231) | - | [11] |
| Triphenylamine-linked pyridine, thiazole analogues | 2A4L (unspecified protein) | -9.3507 | IC50 = 0.00803 and 0.0095 μM (against A-549) | - | [11] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting molecular docking studies with this compound derivatives. This protocol is based on commonly used software such as AutoDock Vina and UCSF Chimera.[12]
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization software (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
If the protein is a multimer, retain only the chain of interest for docking.
-
-
Protonation and Energy Minimization:
-
Add hydrogen atoms to the protein, which is crucial for correct ionization and hydrogen bond formation.
-
Repair any missing side chains or atoms.
-
Perform a short energy minimization to relieve any steric clashes.
-
-
Save the Prepared Protein: Save the cleaned and prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
Step 2: Ligand Preparation
-
Obtain Ligand Structure:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Ligand Optimization:
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy starting conformation.
-
Assign appropriate atom types and charges.
-
-
Save the Prepared Ligand: Save the optimized ligand structure in a format compatible with the docking software (e.g., PDBQT).
Step 3: Grid Generation
-
Define the Binding Site:
-
Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or through literature review.
-
-
Set Up the Grid Box:
-
Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
The grid parameters (center coordinates and dimensions) are saved in a configuration file.
-
Step 4: Molecular Docking
-
Run the Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to perform the docking calculation.
-
The program will systematically search for the best binding poses of the ligand within the defined grid box, evaluating each pose using a scoring function.
-
-
Configuration:
-
Provide the prepared protein and ligand files, along with the grid configuration file, as input to the docking software.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the accuracy but also the computation time.
-
Step 5: Analysis of Results
-
Examine Binding Poses:
-
The docking software will generate multiple binding poses for the ligand, each with a corresponding binding energy score.
-
Visualize the predicted binding poses in the context of the protein's active site using molecular graphics software.
-
-
Analyze Interactions:
-
Identify the key intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
The lowest energy pose is typically considered the most likely binding mode.
-
-
Compare and Validate:
-
If available, compare the predicted binding mode with experimental data (e.g., from X-ray crystallography of a similar ligand-protein complex).
-
Correlate the docking scores with experimental biological activity data (e.g., IC50 values) for a series of compounds to build a structure-activity relationship (SAR).
-
Mandatory Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking and Biological Properties of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of Thiazolo[4,5-b]pyridine Derivatives in UV Curing and 3D Printing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[4,5-b]pyridine derivatives represent an emerging class of heterocyclic compounds with significant potential in light-activated applications such as UV curing and 3D printing. Their inherent chromophoric and photosensitizing properties, stemming from the conjugated π-electron system of the fused thiazole (B1198619) and pyridine (B92270) rings, make them promising candidates for development as novel photoinitiators. The ability to tune their absorption and emission characteristics through synthetic modification allows for the design of photoinitiators that can be activated by specific wavelengths of light, including the visible spectrum, which is advantageous for deeper light penetration and enhanced safety.
While extensive research into the synthesis of Thiazolo[4,5-b]pyridines for various applications, including medicinal chemistry, has been conducted, detailed application-specific data in the realm of photopolymerization remains an area of active development. This document provides a detailed overview of the potential applications and protocols for utilizing thiazolo-based compounds in UV curing and 3D printing. Due to the limited availability of specific data on this compound derivatives in this context, this report leverages findings from the closely related and structurally analogous Thiazolo[5,4-d]thiazole derivatives to provide exemplary protocols and performance data. These examples are intended to serve as a foundational guide for researchers exploring the use of this compound and its derivatives in photopolymerization applications.
Principle of Photopolymerization using Thiazolo-based Photoinitiators
Thiazolo-based compounds can function as photoinitiators, which are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate a polymerization reaction. In a typical UV curing or 3D printing resin formulation, the thiazolo-based photoinitiator would be blended with monomers and/or oligomers. Upon exposure to a suitable light source (e.g., a UV lamp or a 3D printer's laser/LED), the photoinitiator undergoes a photochemical reaction to produce initiating radicals. These radicals then react with the monomer units, starting a chain reaction that leads to the rapid formation of a cross-linked polymer network, solidifying the liquid resin.
The efficiency of a photoinitiator is determined by several factors, including its light absorption characteristics (molar extinction coefficient), the quantum yield of radical generation, and its interaction with other components of the resin.
Application Data: A Case Study with Thiazolo[5,4-d]thiazole Derivatives
The following data is derived from studies on symmetrically-substituted Thiazolo[5,4-d]thiazole derivatives and is presented here to illustrate the potential performance of thiazolo-based photoinitiating systems. These systems were evaluated for the free radical photopolymerization of various acrylate-based resins under violet LED irradiation.
Table 1: Photopolymerization Performance of Thiazolo[5,4-d]thiazole-based Photoinitiating Systems
| Photoinitiator System | Monomer(s) | Light Source | Final Monomer Conversion (%) | Curing Depth (mm) |
| 2,5-di(furan-2-yl)thiazolo[5,4-d]thiazole | Trimethylolpropane triacrylate (TMPTA) | Violet LED | High | Not Specified |
| 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole | Trimethylolpropane triacrylate (TMPTA) | Violet LED | High | Not Specified |
| 2,5-di(furan-2-yl)thiazolo[5,4-d]thiazole | Dental Resin (Bis-GMA/TEGDMA blend) | Violet LED | Similar to control | Not Specified |
| 2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole | Dental Resin (Bis-GMA/TEGDMA blend) | Violet LED | Similar to control | Not Specified |
Note: "High" and "Similar to control" are qualitative descriptions from the source. Quantitative values were not available in the provided search results.
Experimental Protocols
The following are generalized protocols based on methodologies used for evaluating thiazolo-based photoinitiators. These can be adapted for the specific this compound derivatives and resin systems under investigation.
Protocol 1: Preparation of a UV-Curable Acrylate (B77674) Resin
Objective: To prepare a photopolymerizable resin for UV curing experiments.
Materials:
-
This compound derivative (Photoinitiator)
-
Co-initiator (e.g., an amine or iodonium (B1229267) salt, if required)
-
Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate (TMPTA), Bisphenol A glycerolate dimethacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA))
-
Solvent (if necessary, for dissolving the photoinitiator)
-
Amber glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Accurately weigh the this compound derivative and any co-initiators. The concentration of the photoinitiator is a critical parameter and should be optimized (typically in the range of 0.1-5 wt%).
-
If the photoinitiator has low solubility in the resin, dissolve it in a minimal amount of a suitable solvent (e.g., acetone, THF).
-
In an amber glass vial, combine the monomer/oligomer blend.
-
Add the photoinitiator (or its solution) to the resin and mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained. If a solvent was used, ensure it is fully evaporated before proceeding.
-
Store the prepared resin in the dark to prevent premature polymerization.
Protocol 2: Evaluation of Photopolymerization Kinetics
Objective: To monitor the rate and extent of monomer conversion during photopolymerization.
Materials:
-
Prepared photopolymerizable resin
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer with a horizontal transmission accessory
-
UV/Vis light source (e.g., LED with a specific wavelength)
-
Sample holder (e.g., two KBr plates with a spacer)
Procedure:
-
Place a drop of the liquid resin between two KBr plates separated by a spacer of known thickness (e.g., 25 µm).
-
Mount the sample in the RT-FTIR spectrometer.
-
Record an initial IR spectrum in the dark.
-
Initiate the photopolymerization by turning on the light source positioned at a fixed distance from the sample.
-
Continuously record IR spectra at regular intervals during the irradiation.
-
Monitor the decrease in the peak area of a characteristic acrylate double bond absorption band (e.g., around 1635 cm⁻¹) to determine the monomer conversion over time.
-
The final monomer conversion is calculated after the peak area no longer changes.
Protocol 3: 3D Printing with a Thiazolo-based Resin
Objective: To fabricate a 3D object using a prepared resin in a stereolithography (SLA) or digital light processing (DLP) 3D printer.
Materials:
-
Prepared photopolymerizable resin
-
SLA or DLP 3D printer with a suitable wavelength light source (e.g., 405 nm)
-
3D model file (e.g., .stl format)
-
Isopropyl alcohol (for cleaning)
-
UV post-curing chamber
Procedure:
-
Pour the prepared resin into the vat of the 3D printer.
-
Load the 3D model file into the printer's software.
-
Set the printing parameters, such as layer thickness and exposure time per layer. These parameters will need to be optimized for the specific resin formulation.
-
Start the 3D printing process.
-
Once the print is complete, carefully remove the object from the build platform.
-
Wash the object with isopropyl alcohol to remove any uncured resin from the surface.
-
Post-cure the object in a UV chamber to ensure complete polymerization and to enhance its mechanical properties.
Visualizations
Signaling Pathway: Free Radical Photopolymerization
Caption: Free radical photopolymerization initiated by a this compound derivative.
Experimental Workflow: Evaluation of a New Photoinitiator
Caption: A typical experimental workflow for evaluating a novel photoinitiator.
Logical Relationship: Components of a 3D Printing Resin
Caption: Key components of a photopolymer resin for vat photopolymerization 3D printing.
Troubleshooting & Optimization
Navigating the Synthesis of Thiazolo[4,5-b]pyridines: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of thiazolo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate potential hurdles in your experiments, ensuring a smoother path to your target compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of thiazolo[4,5-b]pyridines, offering potential solutions and optimization strategies.
Q1: My reaction yield is low. What are the most critical parameters to optimize for the synthesis of thiazolo[4,5-b]pyridines?
A1: Low yields are a common issue. The critical parameters to investigate are the choice of base, solvent, and reaction temperature. For instance, in the cyclization to form 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one, a systematic evaluation demonstrated that NaH in DMF at room temperature provided the highest yield (90%).[1] Other bases like sodium ethoxide and potassium carbonate resulted in significantly lower yields or no reaction at all.[1] Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of certain thiazolo[4,5-b]pyridine derivatives, potentially improving yields and reducing reaction times.[2]
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation often arises from competing reaction pathways. The specific side products will depend on your chosen synthetic route. For multi-component reactions, such as the condensation of an aminothiazole derivative, an aldehyde, and Meldrum's acid, careful control of stoichiometry and reaction conditions is crucial to favor the desired product.[3] In syntheses involving Smiles rearrangement, incomplete rearrangement can lead to isomeric impurities.[4][5] To minimize side products, consider the following:
-
Purification of starting materials: Ensure all reactants are pure and dry, as impurities can catalyze side reactions.
-
Inert atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[2]
-
Stepwise approach: In some cases, a stepwise synthesis with isolation of intermediates may be preferable to a one-pot reaction to have better control over the reaction and minimize side product formation.[4]
Q3: The reaction is not proceeding to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently reactive starting materials: The electronic and steric properties of your substrates can significantly impact reactivity. It may be necessary to use more activated starting materials or a different synthetic route altogether.
-
Catalyst deactivation: If you are using a catalyst, it may be deactivating over time. Consider adding a fresh portion of the catalyst or using a more robust catalytic system.[2]
-
Equilibrium: The reaction may be reaching a thermodynamic equilibrium. Shifting the equilibrium towards the product side, for example by removing a byproduct, could drive the reaction to completion.
-
Temperature: Increasing the reaction temperature, potentially with the use of microwave irradiation, can often overcome activation energy barriers and improve conversion.[2][6]
Q4: I am having difficulty with the purification of my final this compound product. What are some recommended purification techniques?
A4: Purification strategies depend on the properties of your compound. Common techniques include:
-
Column chromatography: This is a widely used method for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.[2][4]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful option.
Quantitative Data Summary
Optimizing reaction conditions is key to successful synthesis. The following tables summarize yields for the synthesis of this compound derivatives under various conditions.
Table 1: Optimization of Cyclization Conditions for 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | rt | 4 | 90 |
| 2 | NaOEt | DMF | rt | 8 | 45 |
| 3 | t-BuOK | DMF | rt | 8 | 55 |
| 4 | Cs2CO3 | DMF | 60 | 8 | 70 |
| 5 | K2CO3 | DMF | 60 | 8 | 75 |
| 6 | K2CO3 | DMSO | 80 | 8 | 77 |
| 7 | K2CO3 | Dioxane | 80 | 8 | NR |
| 8 | K2CO3 | Toluene (B28343) | 80 | 8 | NR |
NR: No Reaction
Table 2: Yields of Fused Thiazolo[4,5-b]pyridines via Successive SNAr Processes [4]
| Compound | Yield (%) |
| 2-Methyl-7-nitro[1][3][6]triazolo[5',1':2,3][2][3]this compound | 67 |
| 7-Nitro[1][3][6]triazolo[5',1':2,3][2][3]this compound | Not specified |
| 3-Nitro-7-propyl-9H-pyrido[2',3':4,5][2][3]thiazolo[3,2-a]pyrimidin-9-one | 81 |
| 3-Nitro-7-phenyl-9H-pyrido[2',3':4,5][2][3]thiazolo[3,2-a]pyrimidin-9-one | 70 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are example protocols for key synthetic steps.
Protocol 1: Synthesis of 2-(Furan-2-yl)this compound [2]
-
Acylation of Pyridin-2-amine: Pyridin-2-amine is acylated with furan-2-carbonyl chloride in propan-2-ol to yield N-(pyridin-2-yl)furan-2-carboxamide.
-
Thionation: The resulting carboxamide is treated with an excess of phosphorus pentasulfide (P₂S₅) in anhydrous toluene to afford the corresponding carbothioamide.
-
Oxidative Cyclization: The carbothioamide is then oxidized with potassium ferricyanide (B76249) in an alkaline medium to provide the final product, 2-(furan-2-yl)this compound.[2]
Protocol 2: Microwave-Assisted Synthesis of this compound-2-carbonitriles [2]
-
A solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in dry pyridine (B92270) is prepared.
-
Copper iodide is added to the solution.
-
The reaction mixture is heated under microwave irradiation (400 W) at 115°C for 30 minutes at atmospheric pressure to yield the this compound-2-carbonitrile.[2]
Protocol 3: Solid-Phase Synthesis of this compound Derivatives [6]
-
Thiazole (B1198619) Resin Formation: A solid-supported cyanocarbonimidodithioate undergoes a Thorpe-Ziegler type cyclization with an alpha-halo ketone to afford a thiazole resin.
-
Friedländer Annulation: The thiazole resin is then converted to the desired thiazolopyridine resin using the Friedländer protocol under microwave irradiation.
-
Oxidation and Substitution: The sulfide (B99878) is oxidized to a sulfone, followed by nucleophilic desulfonative substitution with an amine to yield the target this compound derivative.[6]
Visualized Workflows and Logic
Visualizing the experimental workflow and troubleshooting logic can aid in understanding and planning experiments.
Caption: General synthetic strategies for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of this compound derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thiazolo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Thiazolo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
-
Purity of Reactants and Solvents: Impurities in starting materials can lead to side reactions or inhibit catalysts. Ensure the purity of your reactants, and use anhydrous solvents, especially for moisture-sensitive reactions.
-
Reaction Conditions:
-
Temperature: Sub-optimal temperatures can lead to incomplete reactions or the formation of side products. Experiment with a range of temperatures to find the optimum.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
Base/Catalyst: The choice and amount of base or catalyst are critical. For instance, in some cyclization steps, bases like NaH or K2CO3 have been shown to be effective.[1]
-
-
Work-up and Purification: Product can be lost during extraction and purification. Ensure the pH is appropriate during aqueous work-up to prevent your product from remaining in the aqueous layer. For purification by column chromatography, careful selection of the stationary and mobile phases is crucial to avoid product loss or decomposition on the column.
Q2: I am observing multiple spots on my TLC after the reaction, indicating the presence of impurities. What are common side products and how can I minimize them?
A2: The formation of side products is a common challenge. Identifying these impurities is the first step to minimizing their formation.
-
Incomplete Cyclization: One common issue is the presence of unreacted starting materials or partially cyclized intermediates. This can often be addressed by optimizing reaction time and temperature.
-
Over-oxidation: If using an oxidizing agent, over-oxidation of the desired product can occur. Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial.
-
Hydrolysis: The thiazole (B1198619) ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to ring-opened impurities. Maintaining a neutral pH during work-up, where possible, can mitigate this.
-
Isomer Formation: Depending on the substitution pattern of your reactants, the formation of regioisomers may be possible. Purification by column chromatography is often necessary to separate these isomers.
Q3: My purified product has a low melting point and a broad NMR spectrum, suggesting impurities. How can I improve the purity?
A3: Achieving high purity is essential for accurate biological evaluation.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. A solvent screen to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is the first step.
-
Column Chromatography: For both solid and oily products, column chromatography is a standard purification method.
-
Solvent System: Systematically screen for an optimal eluent system using TLC. A good separation on TLC will likely translate to a good separation on the column.
-
Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) or reverse-phase silica may provide better separation for certain derivatives.
-
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity samples, although it is a more resource-intensive technique.
Data Presentation: Reaction Condition Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a Thiazolo[4,5-b]pyridin-7(4H)-one derivative, demonstrating the impact of base, solvent, and temperature on the isolated yield.[1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | NaH (1.2) | DMF | 80 | 6 | 90 |
| 2 | K2CO3 (1.5) | DMF | 80 | 8 | 88 |
| 3 | Cs2CO3 (1.5) | DMF | 80 | 8 | 85 |
| 4 | t-BuOK (1.2) | DMF | 80 | 10 | 78 |
| 5 | DBU (1.2) | DMF | 80 | 12 | 72 |
| 6 | NaH (1.2) | DMF | rt | 24 | Trace |
| 7 | NaH (1.2) | DMF | 40 | 10 | 74 |
| 8 | NaH (1.2) | DMF | 60 | 8 | 75 |
| 9 | K2CO3 (1.5) | DMSO | 80 | 8 | 77 |
| 10 | K2CO3 (1.5) | Dioxane | 80 | 8 | NR |
| 11 | K2CO3 (1.5) | Toluene | 80 | 8 | NR |
NR = No Reaction
Experimental Protocols
1. Solution-Phase Synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one [1]
This protocol describes a key cyclization step in the solution-phase synthesis of a this compound derivative.
Workflow for Solution-Phase Synthesis
Caption: A simplified workflow for the solution-phase synthesis.
Procedure:
-
To a solution of the starting intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Stir the reaction at 80 °C for 6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Thiazolo[4,5-b]pyridin-7(4H)-one derivative.
2. Traceless Solid-Phase Synthesis of this compound Derivatives
This protocol outlines a general procedure for the solid-phase synthesis of a library of this compound derivatives.
Workflow for Solid-Phase Synthesis
References
Technical Support Center: Multi-component Synthesis of Thiazolo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the multi-component synthesis of Thiazolo[4,5-b]pyridines. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems observed during the synthesis of the Thiazolo[4,5-b]pyridine core structure, focusing on prevalent multi-component reaction strategies.
Hantzsch Thiazole (B1198619) Synthesis Route
The Hantzsch synthesis is a cornerstone for constructing the thiazole moiety of the this compound system, typically involving the reaction of an α-haloketone with a thioamide.
Question 1: I am observing a significant amount of a byproduct with a different mass spectrum than my desired 2-aminothis compound. What could this be?
Answer: A common side product in Hantzsch thiazole synthesis, particularly when using thiourea (B124793), is the formation of a 1,2,4-thiadiazole (B1232254) derivative. This occurs through an alternative cyclization pathway where two molecules of the thioamide react with one another.
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the α-haloketone can sometimes favor the desired reaction pathway.
-
Reaction Temperature: Lowering the reaction temperature may suppress the formation of the thiadiazole byproduct.
-
Slow Addition: Adding the thioamide slowly to the reaction mixture containing the α-haloketone can help to maintain a low concentration of the thioamide, thus minimizing self-condensation.
Question 2: My reaction is sluggish, and upon workup, I isolate mainly unreacted starting materials and some nitrile-containing compounds. What is happening?
Answer: When using primary thioamides, a competing side reaction is their conversion to the corresponding nitrile, especially under basic or high-temperature conditions. This decomposition pathway removes the thioamide from the desired reaction cycle.
Troubleshooting:
-
pH Control: Maintain a neutral or slightly acidic pH to minimize the base-catalyzed elimination of H₂S from the thioamide.
-
Temperature Management: Avoid excessively high reaction temperatures.
-
Choice of Base: If a base is required, consider using a milder, non-nucleophilic base.
Experimental Protocol: Hantzsch Synthesis of a 2-Aminothis compound Precursor
This protocol describes a general procedure for the synthesis of a 2-aminothiazole (B372263), a key intermediate for the subsequent construction of the pyridine (B92270) ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol.
-
Reagent Addition: Add thiourea (1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as an aqueous solution of sodium bicarbonate. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Logical Workflow for Hantzsch Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Hantzsch synthesis.
Bohlmann-Rahtz Pyridine Synthesis Route
The Bohlmann-Rahtz synthesis is a powerful method for constructing the pyridine ring of the this compound system from an enamine and an ethynylketone, proceeding through an aminodiene intermediate.[1][2][3]
Question 3: My Bohlmann-Rahtz reaction gives a complex mixture of products, and I am struggling to isolate the desired this compound. What are the likely side products?
Answer: The key aminodiene intermediate in the Bohlmann-Rahtz synthesis can be unstable and may undergo several side reactions before the desired cyclodehydration.[3] Common issues include:
-
Michael Addition Adducts: Incomplete reaction can lead to the isolation of the initial Michael addition product of the enamine to the ethynylketone.
-
(Z/E)-Isomerization Issues: The cyclization requires a specific (E)-configuration of the aminodiene. If the isomerization from the initially formed (Z)-isomer is inefficient, the reaction may stall.[3]
-
Polymerization: The reactive nature of the aminodiene intermediate can lead to polymerization, especially at higher temperatures.
-
Hydrolysis: The enamine starting material and the aminodiene intermediate can be susceptible to hydrolysis, leading to the formation of corresponding ketone byproducts.
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While heat is required for the cyclodehydration, excessive heat can promote polymerization. A stepwise heating profile may be beneficial.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and minimize side reactions.
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can promote the cyclodehydration step at lower temperatures, potentially reducing the formation of polymeric byproducts.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the enamine and the aminodiene intermediate.
Reaction Pathway for Bohlmann-Rahtz Synthesis and Potential Side Reactions
Caption: Bohlmann-Rahtz synthesis pathway and common side reactions.
Friedländer Annulation Route
The Friedländer annulation is a classic method to construct the pyridine ring by reacting a 2-aminothiazole carbaldehyde or ketone with a compound containing an α-methylene group.
Question 4: The yield of my Friedländer reaction is low, and I observe the formation of multiple colored impurities. What could be the cause?
Answer: Side reactions in the Friedländer synthesis often arise from self-condensation of the starting materials or alternative condensation pathways.
-
Self-Condensation of the Carbonyl Component: The enolizable ketone can undergo self-aldol condensation, leading to dimeric byproducts.
-
Cannizzaro-type Reactions: If using an aldehyde that cannot enolize, it may undergo disproportionation under basic conditions.
-
Formation of Schiff Base Intermediates: While the formation of a Schiff base is part of the mechanism, its accumulation and subsequent side reactions can occur if the cyclization step is slow.
Troubleshooting:
-
Catalyst Choice: The choice of acid or base catalyst is crucial. Lewis acids can sometimes offer better selectivity than Brønsted acids or strong bases.
-
Reaction Temperature: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions.
-
Order of Addition: In some cases, the order of addition of reagents and catalyst can influence the product distribution.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the multi-component synthesis of Thiazolo[4,5-b]pyridines, highlighting conditions that may lead to side product formation. Note: The specific yields are highly dependent on the substrates used.
| Reaction Type | Key Reactants | Catalyst/Conditions | Typical Yield (%) | Conditions Favoring Side Products | Common Side Products |
| Hantzsch | α-Haloketone, Thiourea | Reflux in Ethanol | 70-90 | High concentration of thiourea, high temperatures | 1,2,4-Thiadiazoles |
| Bohlmann-Rahtz | Enamine, Ethynylketone | High Temperature (150-200 °C) | 40-70 | Non-inert atmosphere, presence of water, excessive heat | Michael adducts, Polymers, Hydrolysis products |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Acid catalyst (e.g., PTSA) | 60-85 | - | Fewer side products compared to thermal conditions |
| Friedländer | 2-Aminothiazole-5-carbaldehyde, Ketone | Base (e.g., NaOH) or Acid (e.g., H₂SO₄) | 50-80 | Strong basic conditions, prolonged reaction times | Aldol self-condensation products |
This technical support center provides a starting point for troubleshooting common issues in the synthesis of Thiazolo[4,5-b]pyridines. For more specific issues, it is recommended to consult detailed research articles relevant to the specific substrates and reaction conditions being employed.
References
Technical Support Center: Purification of Thiazolo[4,5-b]pyridine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiazolo[4,5-b]pyridine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The most frequently employed purification techniques for this compound analogs are recrystallization and column chromatography over silica (B1680970) gel.[1][2][3] The choice between these methods depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.[3] Liquid-liquid extraction may also be used as an initial purification step to remove highly polar or non-polar impurities.[3]
Q2: How do I select an appropriate solvent for the recrystallization of my this compound analog?
A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Common solvents reported for the recrystallization of this compound derivatives include toluene, butanol, and acetic acid.[1][4] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific analog.
Q3: My this compound analog is a colored solid after synthesis. Does this indicate impurities?
A3: Not necessarily. Some this compound derivatives are inherently colored. For instance, certain analogs have been described as red or beige crystalline solids.[1][5] However, an unexpected color or a "smear" on a TLC plate can indicate the presence of impurities. If you suspect impurities, techniques like column chromatography can be effective for separation.
Q4: What is a suitable stationary phase and mobile phase for column chromatography of this compound analogs?
A4: Silica gel (230-400 mesh) is a commonly used stationary phase for the column chromatography of these compounds.[2] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing column chromatography to ensure good separation of the target compound from impurities.[3]
Troubleshooting Guides
Problem: Low Yield After Recrystallization
Symptoms:
-
A significant loss of product is observed after the recrystallization process.
-
Very little or no crystal formation upon cooling.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Screen for alternative solvents or try a solvent/anti-solvent system. |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | The compound may be crystallizing out during the hot filtration step. Ensure the filtration apparatus is pre-heated. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of fine, impure crystals or oils. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: Incomplete Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Streaking or tailing of the product spot on TLC.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The polarity of the solvent system may be too high or too low. Optimize the mobile phase using TLC by testing various solvent ratios. A good starting point is a system that gives your product an Rf value of 0.2-0.4. |
| Column Overloading | Too much crude material has been loaded onto the column. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight). |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
| Compound Insolubility | The crude sample is not fully dissolved before loading onto the column. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude this compound analog. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too polar. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the desired product and impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[3]
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). This solution can be directly and carefully added to the top of the silica bed. Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[3]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[3]
Data Summary
Table 1: Purification of Selected this compound Analogs
| Compound | Purification Method | Solvent(s) | Yield (%) | Melting Point (K) |
| 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one | Recrystallization | Toluene | 86 | 531–532 (decomp.) |
| 3-(4-Morpholinylmethyl)-5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one | Recrystallization | Butanol | 65 | 483–484 |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | Flash column chromatography | Dichloromethane/Methanol | 55 | 230–232 °C |
Note: Data extracted from cited literature.[1][6] Yields may vary depending on reaction conditions and scale.
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Thiazolo[4,5-b]pyridine in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Thiazolo[4,5-b]pyridine derivatives in biological assays. The following information provides direct answers to common problems and detailed troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: Why are many this compound derivatives poorly soluble in aqueous solutions?
A1: The this compound core structure consists of fused aromatic pyridine (B92270) and thiazole (B1198619) rings. This structure is inherently rigid, planar, and hydrophobic, which can lead to strong crystal lattice energy and low aqueous solubility.[1][2] Many new chemical entities, particularly complex heterocyclic compounds, suffer from poor water solubility, which presents a significant challenge for biological testing and drug development.[3][4]
Q2: My compound won't dissolve in my aqueous assay buffer. What is the first step?
A2: The standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[6] Ensure the compound is fully dissolved in the stock solution by vortexing or brief sonication.[7]
Q3: My compound dissolves perfectly in DMSO, but a precipitate forms as soon as I add it to my cell culture medium. What is happening?
A3: This phenomenon is known as "solvent shock" or "crashing out."[5] It occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution. The sudden change in solvent polarity causes a localized high concentration of the compound that exceeds its aqueous solubility limit, leading to immediate precipitation.[6][7]
Q4: What are the primary strategies to improve the solubility of a this compound derivative for in vitro assays?
A4: Several strategies can be employed, often in combination:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase solubility.[1][8]
-
pH Adjustment: If your compound has ionizable groups (like a basic pyridine nitrogen), adjusting the pH of the buffer to form a more soluble salt can significantly enhance solubility.[1][9]
-
Formulation with Excipients: Cyclodextrins are highly effective at encapsulating hydrophobic compounds, thereby increasing their aqueous solubility and stability in complex media.[1][4]
-
Temperature Control: Adding the compound to pre-warmed media (e.g., 37°C) can help, as solubility often increases with temperature.[5][7]
Q5: How can I be sure that the method I use to increase solubility isn't interfering with my biological assay?
A5: It is critical to run proper vehicle controls. Your control samples must contain the same final concentration of all solvents and excipients (e.g., DMSO, co-solvents, cyclodextrins) used to dissolve your test compound. This allows you to distinguish the biological effect of your compound from any non-specific effects of the formulation itself. Always check for cellular toxicity of the chosen solvents and excipients at the final working concentration.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation of Compound in Aqueous Media
You have successfully dissolved your this compound derivative in an organic solvent (e.g., DMSO), but it precipitates instantly upon dilution into your cell culture medium or assay buffer.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of the organic stock solution into the aqueous medium causes the compound to "crash out" before it can be evenly dispersed.[5] | Perform a serial or stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume. Alternatively, add the stock solution dropwise to the final volume while gently vortexing or stirring.[5][7] |
| High Final Concentration | The target concentration of your compound in the final assay medium is higher than its maximum aqueous solubility.[7] | Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocol 2). If necessary, lower the final working concentration of the compound.[7] |
| Low Media Temperature | Adding the compound stock to cold media can decrease its solubility and promote precipitation.[7] | Always use pre-warmed (e.g., 37°C) cell culture media or buffers for your dilutions.[3] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and may not be representative of a true aqueous environment. | Keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays, and ideally below 0.1%. Prepare a higher concentration stock solution if necessary to achieve this. |
Issue 2: Delayed Precipitation of Compound in the Incubator
The prepared media containing your compound appears clear initially, but after several hours or days of incubation, you observe cloudiness or crystalline precipitate.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Your compound may interact with salts, amino acids, or proteins (especially in serum) in the media, forming insoluble complexes over time.[7] | Try a different basal media formulation. In some cases, serum-free media can be more prone to precipitation, so optimizing serum concentration may be necessary.[7] |
| pH Shift from Cellular Metabolism | As cells metabolize, they can alter the pH of the culture medium. If your compound's solubility is pH-sensitive, this shift can cause it to precipitate.[7] | Monitor the pH of your culture medium, especially in dense or long-term cultures. Consider changing the medium more frequently or using a more robust buffering system, while being mindful of cellular health.[7] |
| Media Evaporation | During long-term experiments, evaporation can concentrate all components in the media, including your compound, potentially pushing it beyond its solubility limit.[3] | Ensure the incubator is properly humidified. For long-term assays, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3] |
| Metastable Solution | The initial solution may be supersaturated and thermodynamically unstable. Over time, the compound slowly crystallizes into its more stable, less soluble form. | Consider using advanced formulation strategies like cyclodextrins or solid dispersions to create a more stable solution (see Experimental Protocol 3).[1] |
Data Presentation
Table 1: Solubility of a Hypothetical this compound Derivative in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Low solubility in physiological buffers. |
| Ethanol | 5 - 10 | Moderately soluble. |
| Propylene Glycol | 15 - 25 | Good solubility. |
| Polyethylene Glycol 400 (PEG 400) | > 50 | High solubility; useful as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | > 100 | Excellent solubility for stock solutions. |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Formulation (in PBS, pH 7.4) | Achievable Concentration (µM) | Observation |
| 0.5% DMSO | < 1 | Immediate precipitation. |
| 10% Ethanol / 0.5% DMSO | 10 - 15 | Clear solution, may precipitate over time. |
| 10% PEG 400 / 0.5% DMSO | 25 - 40 | Clear and stable solution for most assays. |
| 5% (w/v) HP-β-Cyclodextrin / 0.5% DMSO | > 100 | Clear and stable solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
-
Prepare High-Concentration Stock: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[7]
-
Create Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[7] To avoid solvent shock, first dilute the high-concentration stock 1:10 or 1:20 into a small volume of the pre-warmed medium. Mix gently but thoroughly.
-
Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired working concentration. This stepwise process ensures the compound and solvent are dispersed more evenly, reducing the risk of precipitation.[5]
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Stock: Create a concentrated stock solution of your compound in DMSO (e.g., 20 mM).
-
Create Dilution Series: Prepare a series of dilutions of the stock solution in your final assay buffer (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO concentration is constant across all samples.
-
Equilibrate and Observe: Incubate the dilutions under your experimental conditions (e.g., 37°C) for a set period (e.g., 2-24 hours).
-
Visual and Microscopic Inspection: Visually inspect each tube for cloudiness or precipitate. For a more sensitive assessment, place a drop from each tube onto a microscope slide and check for micro-precipitates.[5]
-
Quantify (Optional): Centrifuge the samples to pellet any precipitate. Carefully take an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated method like HPLC-UV.
-
Determine Limit: The highest concentration that remains a clear solution is the maximum soluble concentration under those specific conditions.[5]
Protocol 3: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective solubilizing agent.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in your desired buffer. Gently warm and stir the solution until the cyclodextrin is fully dissolved.
-
Add Compound: Slowly add the powdered this compound derivative to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is critical and often requires optimization, typically starting between 1:1 and 1:3.[10]
-
Equilibrate: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the equilibrium of complex formation.[10]
-
Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the drug-cyclodextrin inclusion complex and can be used for experiments. Remember to include the same concentration of HP-β-CD in your vehicle control.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a formulation strategy.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Strategies to enhance the bioavailability of Thiazolo[4,5-b]pyridine derivatives
Welcome to the technical support center for enhancing the oral bioavailability of Thiazolo[4,5-b]pyridine derivatives. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit low oral bioavailability?
A1: Thiazolo[4,5-b]pyridines are often highly lipophilic, crystalline, and possess poor aqueous solubility.[1] This characteristic is a primary reason for low oral bioavailability. According to the Biopharmaceutics Classification System (BCS), such compounds are often categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] For these drugs, the dissolution rate in the gastrointestinal (GI) fluid is often the rate-limiting step for absorption into the systemic circulation.[3][4] Poor solubility leads to incomplete dissolution, meaning a significant fraction of the administered dose passes through the GI tract without being absorbed.
Q2: What are the primary strategic approaches to enhance the bioavailability of these derivatives?
A2: There are two main pillars of strategy: Formulation-Based Approaches and Chemical Modification Approaches .
-
Formulation Strategies: These methods focus on improving the drug's dissolution rate and apparent solubility without altering its chemical structure. Key techniques include solid dispersions, particle size reduction (micronization/nanonization), and lipid-based formulations.[4][5]
-
Chemical Modification: This involves creating a prodrug, which is a bioreversible derivative of the parent drug.[6] Prodrugs are designed to have improved physicochemical properties (like solubility or permeability) and are converted back to the active parent drug in vivo by enzymatic or chemical cleavage.[7]
Q3: What is a solid dispersion and how does it improve bioavailability?
A3: A solid dispersion refers to a system where a poorly soluble drug (the this compound derivative) is dispersed within a highly soluble, inert carrier matrix (often a polymer).[8] The core principle is to present the drug to the aqueous GI fluid in a state that is more readily dissolvable. This is achieved through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, representing the ultimate reduction in particle size and maximizing the surface area for dissolution.[2]
-
Amorphous State: By preventing the drug from maintaining its stable (and poorly soluble) crystalline form, its apparent solubility and dissolution rate are increased.[3]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[8]
Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[9]
Q4: How does a prodrug strategy work to improve absorption?
A4: A prodrug strategy modifies the chemical structure of the this compound derivative to overcome specific absorption barriers.[6] For instance:
-
To Improve Solubility: A highly ionizable or hydrophilic promoiety, like a phosphate (B84403) group, can be attached to the parent drug.[10] This phosphate ester prodrug is typically much more water-soluble. Once absorbed, phosphatases in the body cleave the phosphate group to release the active drug.
-
To Improve Permeability: If the parent drug is too polar, a lipophilic promoiety (e.g., an alkyl ester) can be added to increase its ability to cross the intestinal membrane via passive diffusion.[7][11] Esterases in the intestinal wall or blood then hydrolyze the ester, releasing the active parent compound.[11]
-
To Target Transporters: A promoiety can be designed to be recognized by specific uptake transporters in the intestine (e.g., PEPT1 or MCT1), effectively hijacking these systems to enhance absorption.[6]
Troubleshooting Guides
Issue 1: Low compound recovery in Caco-2 permeability assay.
-
Question: I am performing a Caco-2 permeability assay with a new this compound derivative, but the total amount of drug recovered from the apical, basolateral, and cell lysate compartments is less than 70%. What could be the cause?
-
Answer: Low mass balance in a Caco-2 assay is a common problem, especially with lipophilic compounds. Here are the likely causes and troubleshooting steps:
-
Non-Specific Binding: Highly lipophilic compounds can adsorb to plastic labware (pipette tips, assay plates).
-
Solution: Use low-binding plates and pipette tips. Pre-condition the assay plates by incubating them with a solution of the compound before starting the experiment to saturate non-specific binding sites.
-
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer on the apical side.
-
Solution: Visually inspect the apical wells for precipitation. Reduce the starting concentration of the compound to below its thermodynamic solubility limit in the assay buffer. Alternatively, use a co-solvent like DMSO, but keep the final concentration below 1% to avoid compromising cell monolayer integrity.[12]
-
-
Intracellular Sequestration: The compound may be highly retained within the Caco-2 cells due to high lipophilicity.
-
Solution: Ensure you are performing a thorough cell lysis step at the end of the experiment. Use a strong organic solvent (e.g., methanol (B129727) or acetonitrile) and vigorous shaking/sonication to extract the compound from the cell monolayer.
-
-
Compound Instability: The derivative might be unstable in the assay buffer or metabolized by Caco-2 enzymes.
-
Solution: Check the stability of your compound in the assay buffer over the experiment's duration (typically 2 hours) at 37°C. Analyze the samples for potential metabolites using LC-MS/MS.
-
-
Issue 2: In vivo oral bioavailability is low despite high Caco-2 permeability.
-
Question: My this compound derivative shows a high apparent permeability (Papp > 10 x 10⁻⁶ cm/s) in the Caco-2 assay, but the oral bioavailability in rats is less than 5%. What explains this discrepancy?
-
Answer: This is a classic "high permeability, low bioavailability" scenario, which often points to issues beyond simple membrane permeation.
-
Extensive First-Pass Metabolism: The compound is likely being rapidly metabolized by enzymes in the liver (and/or the gut wall) after absorption.[13]
-
Solution: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will determine the intrinsic clearance of the compound. If metabolic instability is confirmed, medicinal chemistry efforts may be needed to block the metabolic soft spots on the molecule.
-
-
Poor Solubility/Dissolution in vivo: While the compound is permeable once in solution, it may not be dissolving sufficiently in the GI tract to be absorbed. The Caco-2 assay assesses permeability of dissolved drug and can be misleading if dissolution is the true limiting factor.[5]
-
Solution: Characterize the compound's thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. Consider formulation strategies like solid dispersions or nanosuspensions to improve the in vivo dissolution rate.[14]
-
-
Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on intestinal cells and pump the drug back into the GI lumen after it has been absorbed.[15]
-
Solution: Re-run the Caco-2 assay bidirectionally (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[15] The assay can also be run with known efflux inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.[15]
-
-
Data Presentation: Comparing Bioavailability Enhancement Strategies
The following table provides an illustrative comparison of different strategies applied to a hypothetical this compound derivative ("Compound X").
| Compound/Formulation ID | Strategy Applied | Aqueous Solubility (µg/mL at pH 6.8) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Rat Oral Bioavailability (F%) |
| Compound X | Parent Drug (Crystalline) | 0.5 | 15.2 | 3% |
| X-SD-PVP | Solid Dispersion (20% drug in PVP K30) | 25.0 | 16.1 | 35% |
| X-NANO | Nanosuspension (250 nm particles) | 5.8 (as dissolution rate) | 14.9 | 28% |
| X-PRO-PO4 | Phosphate Prodrug | 15,000 | 1.1 | 65% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is used to determine the intestinal permeability of a compound and assess if it is a substrate for efflux transporters.[16]
1. Cell Culture & Monolayer Formation:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
- Seed cells onto permeable Transwell® filter inserts (e.g., 12-well, 0.4 µm pore size) at a density of ~60,000 cells/cm².
- Culture the cells for 21-25 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer with tight junctions.
2. Monolayer Integrity Test:
- Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a suitable monolayer.
- Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
3. Permeability Experiment:
- Wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
- For A→B (Apical to Basolateral) transport: Add the test compound (e.g., at 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
- For B→A (Basolateral to Apical) transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
- At the end of the incubation, collect samples from both the donor and receiver chambers. Also, collect the cell monolayer for mass balance analysis.
4. Sample Analysis & Calculation:
- Analyze the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: > Papp = (dQ/dt) / (A * C₀) > Where: > * dQ/dt is the rate of permeation of the drug across the cells (µmol/s). > * A is the surface area of the filter membrane (cm²). > * C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
- Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
Protocol 2: Rat Oral Bioavailability (Pharmacokinetic) Study
This protocol provides a general workflow for determining the oral bioavailability of a this compound derivative in rats.[17][18]
1. Animal Preparation:
- Use male Sprague-Dawley rats (250-300g).
- Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.
- Divide animals into two groups (n=3-5 per group): an intravenous (IV) group and an oral (PO) group.
2. Dosing:
- PO Group: Administer the compound via oral gavage. The formulation is critical; for poorly soluble compounds, a suspension in 0.5% methylcellulose or a solution/suspension based on a specific enabling formulation (e.g., solid dispersion reconstituted in water) should be used. A typical dose might be 10 mg/kg.
- IV Group: Administer the compound via a bolus injection into the tail vein. The compound must be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG 400). A typical dose is 1-2 mg/kg.
3. Blood Sampling:
- Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K₂EDTA).
- Typical time points:
- PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Process the blood samples to obtain plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C). Store plasma at -80°C until analysis.
4. Sample Analysis & PK Calculation:
- Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile).
- Quantify the drug concentration in each sample using a validated LC-MS/MS method.
- Plot the plasma concentration versus time for both IV and PO groups.
- Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters are the Area Under the Curve from time zero to infinity (AUC₀-inf) and the maximum observed concentration (Cmax).
5. Bioavailability Calculation:
- Calculate the absolute oral bioavailability (F%) using the following formula:[17] > F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Overview of key bioavailability enhancement strategies.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. jddtonline.info [jddtonline.info]
- 3. scifiniti.com [scifiniti.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 6. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 13. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 17. pharmacy180.com [pharmacy180.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting low efficacy in Thiazolo[4,5-b]pyridine-based kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thiazolo[4,5-b]pyridine-based kinase inhibitors. The information is designed to help address common issues encountered during in vitro and cell-based experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers may face, providing potential causes and actionable solutions.
Issue 1: Higher than expected IC50 value in a biochemical kinase assay.
Question: My IC50 value for a this compound derivative is significantly higher than the literature value. What are the potential causes and how can I troubleshoot this?
Answer: Discrepancies in IC50 values are a common issue and can often be traced back to assay conditions. Here are the primary factors to investigate:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[1][2] A higher ATP concentration will lead to a higher apparent IC50.
-
Solution: For consistent and comparable results, use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase you are testing.[1]
-
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches and suppliers. Contaminating kinases in an impure preparation can lead to misleading results.
-
Solution: Use a highly purified, well-characterized kinase. If possible, perform a quality control experiment to confirm the enzyme's activity before starting inhibitor screening.
-
-
Reagent Stability: Improper storage of the inhibitor, ATP, or kinase can lead to degradation and loss of activity.
-
Solution: Prepare fresh dilutions of ATP and the inhibitor from frozen stocks for each experiment. Ensure the kinase is stored according to the manufacturer's recommendations and avoid repeated freeze-thaw cycles.
-
-
Incubation Times: The pre-incubation time of the inhibitor with the kinase and the duration of the kinase reaction are critical.
-
Solution: Standardize incubation times across all experiments. A pre-incubation of 15-30 minutes is often recommended to allow the inhibitor to bind to the kinase before initiating the reaction by adding ATP.[3]
-
-
DMSO Concentration: The final concentration of DMSO should be consistent across all wells, as it can affect kinase activity.
-
Solution: Ensure the final DMSO concentration is identical in all wells, including controls, and typically kept below 1%.
-
Issue 2: Compound precipitation upon dilution into aqueous buffer.
Question: I'm observing a precipitate when I dilute my this compound derivative from a high-concentration DMSO stock into the aqueous assay buffer. How does this affect my results and what can I do?
Answer: This is a common solubility issue that can drastically impact your results by lowering the effective concentration of the inhibitor in the assay.
-
The Problem: this compound derivatives, like many small molecule inhibitors, can have limited aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" of solution, leading to a much lower actual concentration than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the diluted compound solution for any signs of precipitation (cloudiness, visible particles).
-
Reduce Final Concentration: The simplest solution is often to lower the highest concentration of the inhibitor being tested.
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution in a buffer containing a small, consistent percentage of DMSO to maintain solubility.
-
Consider Formulation Aids: For persistent solubility issues, the use of solubilizing agents or different buffer systems may be necessary, but these should be tested for their effects on kinase activity.
-
Issue 3: Low or no efficacy in cell-based assays despite potent biochemical activity.
Question: My this compound inhibitor shows potent activity in a biochemical assay, but has little to no effect on cell viability or downstream signaling in cultured cells. What could be the reason?
Answer: A discrepancy between biochemical and cellular activity is a frequent challenge in drug discovery.[4] The complex environment of a living cell introduces several factors not present in a purified enzyme assay.
-
Cell Permeability: The compound may have poor permeability across the cell membrane and is therefore unable to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
High Cellular ATP: The concentration of ATP inside a cell (in the millimolar range) is much higher than that typically used in biochemical assays (in the micromolar range). This high level of the natural competitor can overcome the inhibitory effect of an ATP-competitive drug.
-
Plasma Protein Binding: If the cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing the free concentration available to enter the cells.
-
Metabolism: The cells may metabolize the inhibitor into an inactive form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular efficacy.
Data Presentation: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
The following tables summarize the reported inhibitory activities of representative Thiazolo[5,4-b]pyridine derivatives against key kinase targets and cancer cell lines. This data is collated from preclinical studies and serves as a benchmark.
Table 1: Enzymatic Inhibitory Activity (IC50) Against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V Mutant) IC50 (µM) |
| Derivative 6r | 0.14 | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
| Data sourced from a study on Thiazolo[5,4-b]pyridine derivatives designed to overcome Imatinib resistance.[5][6] Lower IC50 values indicate greater potency. |
Table 2: Anti-proliferative Activity (GI50) in c-KIT Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Derivative 6r | 0.19 | 1.15 |
| Imatinib | 0.18 | 27.11 |
| Sunitinib | 0.22 | 0.89 |
| Data reflects the concentration required to inhibit the growth of cancer cell lines by 50%.[5][6] |
Table 3: Enzymatic Inhibitory Activity (IC50) Against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Derivative 19a | 3.6 | ~36 (10-fold less active) | Not Reported | Not Reported |
| Derivative 19b | Potent (nM) | Not Reported | Not Reported | Not Reported |
| Derivative 19c | Potent (nM) | Not Reported | Not Reported | Not Reported |
| Data from a study on novel Thiazolo[5,4-b]pyridine analogues as PI3K inhibitors.[7] Note the high potency in the nanomolar range. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and execution.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the direct inhibitory effect of a this compound derivative on a purified kinase using the ADP-Glo™ assay format, which quantifies ADP production.[1][8]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the this compound inhibitor in 100% DMSO.
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of recombinant kinase (at 2x final concentration) in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at 2x final concentration, ideally at the Km for the kinase).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with a this compound inhibitor.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
Add 20 µL of resazurin (B115843) solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
-
Data Acquisition: Measure fluorescence intensity using a microplate reader (e.g., excitation ~560 nm, emission ~590 nm).
-
GI50 Calculation: Normalize the fluorescence data to the vehicle control wells (100% viability) and plot against the inhibitor concentration to calculate the half-maximal growth inhibition (GI50) value.
Protocol 3: Western Blot for Downstream Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins downstream of c-KIT or PI3K to confirm target engagement of a this compound inhibitor in cells.[4][11][12]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If studying a growth factor-dependent pathway, serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours). Include a vehicle control.
-
If applicable, stimulate the cells with the appropriate ligand (e.g., Stem Cell Factor for c-Kit) for the last 5-10 minutes of the treatment period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., p-Akt Ser473, p-ERK1/2 Thr202/Tyr204) or total protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, confirming the inhibitory effect on the signaling pathway.
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound derivatives can inhibit PI3K, preventing the phosphorylation and activation of Akt.
Caption: Inhibition of the PI3K/Akt signaling pathway.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that, upon activation by Stem Cell Factor (SCF), initiates multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, to promote cell proliferation.
Caption: Inhibition of the c-KIT receptor and downstream pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Method refinement for consistent results in Thiazolo[4,5-b]pyridine biological testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results in the biological testing of Thiazolo[4,5-b]pyridine compounds.
Troubleshooting Guides
Inconsistent results in biological assays can arise from a variety of factors, ranging from compound handling to assay execution. The table below outlines common problems, their potential causes, and recommended solutions to troubleshoot experiments involving this compound derivatives.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50/EC50 Values | 1. Compound Solubility: The compound may not be fully dissolved in the assay buffer, leading to variable effective concentrations.[1] 2. Compound Instability: Thiazolo[4,5-b]pyridines may degrade in certain solvents or under specific storage conditions.[2] 3. Cell-Based Factors: Variations in cell passage number, cell density at the time of treatment, or mycoplasma contamination can significantly impact results. 4. Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or instrumentation settings can lead to significant differences.[3] | 1. Solubility Assessment: Determine the compound's solubility in the assay medium. Consider using a co-solvent or surfactant, ensuring appropriate vehicle controls.[1] 2. Fresh Preparations: Prepare fresh stock solutions from powder for each experiment. Minimize freeze-thaw cycles by storing in single-use aliquots at -80°C.[2] 3. Standardize Cell Culture: Use cells within a consistent and low passage number range. Routinely test for mycoplasma. Ensure consistent cell seeding density. 4. Strict Protocol Adherence: Develop and follow a detailed Standard Operating Procedure (SOP). Ensure all users are trained on the protocol and equipment.[3] |
| High Background Signal in Assays | 1. Compound Interference: The this compound derivative may possess intrinsic fluorescence or absorbance at the assay wavelengths.[1] 2. Reagent Issues: Expired or improperly stored reagents can lead to spontaneous signal generation.[3] 3. Contamination: Well-to-well contamination during pipetting can be a source of error.[3] | 1. Run Controls: Test the compound in the absence of the biological target (e.g., cells or enzyme) to quantify its interference.[1] 2. Reagent Quality Check: Use fresh, high-quality reagents and store them according to the manufacturer's instructions. 3. Careful Pipetting: Use appropriate pipetting techniques to avoid splashing and cross-contamination. |
| Poor Dose-Response Curve | 1. Incorrect Concentration Range: The tested concentrations may be too high or too low to define the sigmoidal curve. 2. Compound Precipitation: Higher concentrations of the compound may be precipitating out of solution. 3. Biological Complexity: The compound may have complex mechanisms of action that do not follow a simple dose-response relationship. | 1. Dose Range Finding: Perform a broad-range dose-finding study to identify the effective concentration range. 2. Visual Inspection: Visually inspect the assay plate for any signs of precipitation, especially in wells with the highest concentrations. 3. Mechanism of Action Studies: If the issue persists, consider further studies to investigate the compound's mechanism of action. |
| Batch-to-Batch Variability of Compound | 1. Purity Differences: Minor variations in the synthesis and purification process can lead to different impurity profiles between batches.[1] 2. Structural Integrity: The compound structure may not be consistent across batches. | 1. Rigorous Analysis: Perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm purity.[1] 2. Structural Confirmation: Confirm the chemical structure of each batch using appropriate analytical techniques.[4] |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: What is the recommended solvent for dissolving this compound compounds?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is commonly used for creating stock solutions. However, it is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells, including controls, as it can be toxic to cells.[5]
-
-
Q2: How should I store my this compound stock solutions?
-
A2: For long-term storage, it is recommended to store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] For short-term use, storage at -20°C is often sufficient. Always protect solutions from light.
-
Assay-Specific Questions
-
Q3: My this compound derivative is a kinase inhibitor. What are the key considerations for a kinase inhibition assay?
-
Q4: I am performing a cell viability assay (e.g., MTT, SRB). What are common pitfalls?
-
A4: Common pitfalls include interference of the compound with the assay reagents (e.g., colorimetric or fluorescent interference), inconsistent cell seeding, and edge effects in multi-well plates.[7][8] It is important to run controls to test for compound interference and to ensure a uniform cell layer.
-
-
Q5: How can I be sure that the observed cytotoxicity is due to the intended mechanism of action?
-
A5: Cytotoxicity can be a result of specific on-target effects or non-specific toxicity. To differentiate, consider performing downstream mechanism of action studies, such as target engagement assays, western blotting for pathway-specific markers, or using cell lines with and without the target of interest.
-
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general guideline for measuring the inhibitory activity of this compound derivatives against a specific protein kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2, MnCl2, DTT, and BSA).
-
Prepare a stock solution of the kinase of interest in an appropriate buffer.
-
Prepare a stock solution of the specific substrate peptide or protein.
-
Prepare a solution of [γ-³²P]ATP.
-
Prepare serial dilutions of the this compound test compounds and control inhibitors (e.g., Imatinib for c-KIT) in the assay buffer.[6][9]
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase solution to each well.
-
Add the serially diluted test compounds or controls to the wells.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.[9]
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.[9]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for Cell Viability/Cytotoxicity Assay (MTT)
This protocol outlines the steps for assessing the effect of this compound derivatives on the viability of cancer cell lines.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., GIST-T1, HMC1.2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[6][9]
-
Harvest cells at the subconfluent stage and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Data Analysis:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (half-maximal growth inhibition) or IC50 value from the dose-response curve.[9]
-
Visualizations
Caption: General experimental workflow for in vitro testing of this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Scale-up challenges in the synthesis of Thiazolo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Thiazolo[4,5-b]pyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Decreased Yield Upon Scale-Up
-
Question: We successfully synthesized our target this compound derivative at a 1g scale with a 90% yield. However, upon scaling up to 100g, the yield dropped to 50%. What are the potential causes and how can we troubleshoot this?
-
Answer: A significant drop in yield upon scale-up is a common challenge and can be attributed to several factors that change with the scale of the reaction. The primary culprits are often related to mass and heat transfer limitations.[1][2]
-
Inadequate Mixing: At a larger scale, achieving uniform mixing is more difficult.[2][3] This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products and reducing the overall yield.[3][4]
-
Troubleshooting:
-
Agitator Selection: Ensure the type and speed of the agitator are appropriate for the reactor geometry and reaction mixture viscosity. A simple magnetic stir bar that is effective in a round-bottom flask is often insufficient for a large reactor.[2] Consider using overhead stirrers with different impeller designs (e.g., anchor, turbine).
-
Baffles: The use of baffles in the reactor can improve mixing efficiency by disrupting vortex formation.
-
Stirring Speed: Experiment with different stirring speeds at the larger scale to find the optimal mixing rate.
-
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reaction scale increases.[5] This makes it more challenging to dissipate heat from exothermic reactions or to supply heat for endothermic reactions uniformly.[5][6] Poor temperature control can lead to thermal decomposition of reactants or products, or the formation of temperature-dependent byproducts.[7]
-
Troubleshooting:
-
Controlled Reagent Addition: For exothermic reactions, add one of the reagents slowly and at a controlled rate to manage the heat evolution.[5]
-
Jacketed Reactors: Utilize jacketed reactors with a circulating heat transfer fluid to maintain a consistent internal temperature.
-
Internal Cooling/Heating Coils: For very large reactors or highly exothermic/endothermic reactions, internal coils can provide additional surface area for heat exchange.
-
-
-
Changes in Reaction Kinetics: The interplay of mixing and temperature can alter the reaction kinetics, favoring side reactions that were insignificant at the smaller scale.[1]
-
Issue 2: Product Precipitation and Handling Difficulties
-
Question: During the work-up of our scaled-up reaction, the this compound product precipitates out as a fine, difficult-to-filter solid. At the lab scale, we obtained nice crystals. What could be the cause and how can we improve the physical properties of our product?
-
Answer: Changes in precipitation and crystallization behavior are common during scale-up.[8][9] The formation of fine particles is often due to rapid precipitation from a highly supersaturated solution, which can be influenced by cooling rates and mixing.[8][10]
-
Control of Supersaturation:
-
Troubleshooting:
-
Cooling Profile: Instead of rapid cooling in an ice bath, implement a controlled cooling profile to allow for slower crystal growth.
-
Anti-Solvent Addition: If an anti-solvent is used for precipitation, add it slowly to the reaction mixture with vigorous stirring to control the rate of supersaturation.
-
-
-
Seeding:
-
Troubleshooting: Introduce a small amount of previously isolated crystalline product (seed crystals) to the solution at the point of supersaturation to encourage the growth of larger, more uniform crystals.
-
-
Aging/Digestion:
-
Troubleshooting: Hold the slurry at the final crystallization temperature for a period (aging or digestion) with gentle stirring. This can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
-
-
Issue 3: Incomplete Reaction at a Larger Scale
-
Question: Our reaction to form the this compound core is not going to completion at the 20L scale, and we observe a significant amount of starting material even after extended reaction times. The reaction worked perfectly in a 500mL flask. What should we investigate?
-
Answer: An incomplete reaction at a larger scale, despite being successful on a smaller scale, often points to issues with reagent stoichiometry, catalyst deactivation, or mass transfer limitations, particularly in heterogeneous reactions.
-
Reagent Addition and Distribution:
-
Troubleshooting:
-
Sub-surface Addition: If one of the reagents is a solid or a dense liquid, ensure it is being adequately dispersed into the reaction mixture and not just settling at the bottom of the reactor. Consider adding it sub-surface near the impeller.
-
Solution Addition: If possible, add solid reagents as a solution to improve their distribution.
-
-
-
Catalyst Activity:
-
Troubleshooting:
-
Catalyst Loading: Re-evaluate the catalyst loading for the larger scale. In some cases, a slightly higher catalyst loading (mol%) may be needed to compensate for any deactivation or lower efficiency due to mixing.
-
Heterogeneous Catalysts: For solid-supported catalysts, ensure they are effectively suspended in the reaction mixture and not settling out.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
-
A1: The primary safety concerns are thermal hazards from exothermic reactions and potential pressure build-up.[5][11][12] A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) or reaction calorimetry, should be performed to understand the reaction's heat output and the thermal stability of all components.[13] This will help in designing an adequate cooling system and emergency relief measures.[7][11]
-
-
Q2: How does the choice of base (e.g., NaH, K2CO3) impact the scale-up process?
-
A2: The choice of base can have significant implications for safety, cost, and handling at a larger scale.
-
Sodium Hydride (NaH): While effective, NaH is highly flammable and reactive with water and protic solvents. Its use at a large scale requires specialized handling procedures and equipment to manage the hydrogen gas byproduct and the risk of fire.
-
Potassium Carbonate (K2CO3): This is a milder, non-flammable, and less expensive base. However, it is a solid and may require more vigorous mixing to ensure efficient reaction. It is generally a safer alternative for large-scale production if the reaction kinetics are favorable.
-
-
-
Q3: What are the common challenges in the purification of this compound derivatives at a large scale?
-
A3: The main challenges are often related to the limitations of column chromatography at a large scale and the handling of large volumes of solvents.[14][15]
-
Crystallization: This is the preferred method for purification at scale as it is more economical and can provide a high-purity product.[9] Developing a robust crystallization process is crucial.
-
Extraction: Emulsion formation can be a significant issue during large-scale aqueous work-ups.[16] Using brine or filtering through celite can help break emulsions.
-
Chromatography: While possible, large-scale chromatography is expensive and generates a significant amount of solvent waste. It is typically used for high-value products or when crystallization is not feasible.
-
-
Data Presentation
Table 1: Hypothetical Impact of Scale-Up on Reaction Parameters for an Exothermic this compound Synthesis
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Production Scale (1000 L) | Rationale for Change |
| Surface Area/Volume Ratio | High (~0.5 cm⁻¹) | Medium (~0.1 cm⁻¹) | Low (~0.05 cm⁻¹) | Decreases as the cube of the reactor radius.[5] |
| Mixing Time | ~1-5 seconds | ~30-60 seconds | ~2-5 minutes | Increases with larger volume and less efficient agitation.[17] |
| Heat Dissipation | Efficient | Moderate | Poor | Reduced surface area for heat exchange relative to the volume.[5] |
| Typical Yield | 90% | 75% | 60% (unoptimized) | Potential for increased side products due to poor mixing and heat transfer. |
| Optimized Yield | 90% | 88% | 85% | Achieved through controlled reagent addition, optimized agitation, and improved temperature control. |
Experimental Protocols
Protocol: Synthesis of a 2-aminothis compound derivative via Hantzsch-type reaction followed by cyclization (Illustrative)
This protocol is a generalized example and should be adapted based on the specific substrates and reaction conditions.
-
Reagent Preparation (Scale-Up Consideration):
-
Charge a 100 L glass-lined reactor with the appropriate 2-amino-4-substituted thiazole (B1198619) (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, 10 volumes).
-
Scale-Up Note: Ensure all reagents are charged through a powder transfer system or in a contained manner to minimize exposure. Solvent volumes should be sufficient to maintain a stirrable slurry.
-
-
Reaction Initiation (Scale-Up Consideration):
-
Begin agitation to ensure a homogenous suspension.
-
Add the β-ketoester (1.1 eq) to the reactor.
-
Add the catalyst, for example, piperidine (B6355638) (0.1 eq).
-
Scale-Up Note: The order of addition can be critical. In some cases, adding the catalyst last and at a controlled rate can help manage any initial exotherm.
-
-
Cyclization and Reflux (Scale-Up Consideration):
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) using the reactor jacket.
-
Monitor the internal temperature closely to avoid overshooting the target temperature.
-
Maintain reflux for 12-24 hours, or until reaction completion is confirmed by in-process control (IPC) such as HPLC or TLC.
-
Scale-Up Note: Heating a large volume will take significantly longer than a lab-scale flask. Ensure the heating utility is adequate. The time to reach reflux should be consistent between batches.
-
-
Product Isolation (Scale-Up Consideration):
-
Cool the reaction mixture to ambient temperature using a controlled cooling ramp.
-
The product is expected to precipitate upon cooling.
-
Scale-Up Note: A controlled cooling rate is crucial to obtain a filterable solid. Crash cooling can lead to fine particles that will clog the filter.
-
Filter the solid product using a centrifuge or a filter-dryer.
-
Wash the filter cake with cold solvent (e.g., ethanol, 2 volumes).
-
Dry the product under vacuum at an appropriate temperature.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yield upon scale-up.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. synthical.com [synthical.com]
- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Crystallization in the Chemical Industry: A Comprehensive Overview | Zhanghua [filter-dryer.com]
- 10. cresp.org [cresp.org]
- 11. process-technology-online.com [process-technology-online.com]
- 12. helgroup.com [helgroup.com]
- 13. amarequip.com [amarequip.com]
- 14. benchchem.com [benchchem.com]
- 15. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 16. benchchem.com [benchchem.com]
- 17. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Thiazolo[4,5-b]pyridines
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities. The efficient construction of this bicyclic structure is a key focus for synthetic chemists. This guide provides a comparative analysis of prominent synthetic routes to thiazolo[4,5-b]pyridines, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
The synthesis of thiazolo[4,5-b]pyridines can be broadly categorized into two main strategies: the annulation of a thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core and the construction of the pyridine ring onto a thiazole precursor. Within these strategies, several specific methodologies have been developed, each with its own set of advantages and limitations. The following tables summarize the quantitative data for some of the most common and innovative approaches.
| Synthesis Route | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Solid-Phase Synthesis (Friedländer Reaction) | Merrifield resin, Dipotassium (B57713) cyanodithioimidocarbonate, α-Bromoacetophenones, Ketones, Amines | 1. Thorpe-Ziegler cyclization 2. Friedländer protocol (microwave irradiation) 3. Oxidation (mCPBA) 4. Nucleophilic substitution | Good overall yields (e.g., 61% from intermediate 4a) | [1] |
| Successive SNAr Processes | 2-Chloro-3-nitropyridines, 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols) | Base-promoted reaction, Smiles rearrangement | 54-86% | [2] |
| Microwave-Assisted Synthesis | 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine | Copper iodide, dry pyridine, microwave irradiation (400 W), 115°C, 30 min | Not specified | [3] |
| Three-Component Condensation | Mercaptonitrile potassium salt, α-bromo ketones, ketones | ZnCl2 catalyst | Not specified | [3] |
| Heterogeneous Copper-Catalyzed Cascade Reaction | 3-Iodopyridin-2-amine, Carbon disulfide, Secondary amines | 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex, K2CO3, DMF, 110°C | Not specified | [3] |
Experimental Protocols
Solid-Phase Synthesis of 2,5,6,7-tetrasubstituted this compound Derivatives via Friedländer Reaction.[1][4]
This method utilizes a solid support (Merrifield resin) to facilitate the synthesis and purification of the target compounds.
Step 1: Synthesis of Solid Supported Cyanocarbonimidodithioate Merrifield resin is reacted with dipotassium cyanodithioimidocarbonate to generate the solid-supported starting material.
Step 2: Thorpe-Ziegler Cyclization The solid-supported cyanocarbonimidodithioate is treated with α-halo ketones to afford a thiazole resin.
Step 3: Friedländer Protocol The thiazole resin is reacted with a ketone under microwave irradiation to construct the pyridine ring, yielding the desired this compound resin.
Step 4: Oxidation and Nucleophilic Substitution The sulfide (B99878) in the this compound resin is oxidized to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). Subsequent nucleophilic desulfonative substitution with an amine yields the final 2,5,6,7-tetrasubstituted this compound derivative, which is then cleaved from the resin.
Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes.[2]
This approach involves the reaction of 2-chloro-3-nitropyridines with binucleophiles.
General Procedure: A mixture of a 2-chloro-3-nitropyridine (B167233) and a 1,3-(S,N)-binucleophile (such as a triazole-5-thiol) is reacted in the presence of a base. The reaction proceeds through an initial nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and a subsequent intramolecular nucleophilic substitution of the nitro group to yield the fused this compound system. For reactions with pyrimidine-2-thiones, the process can be carried out as a one-pot synthesis. In the case of triazole-5-thiols, isolation of the intermediate substitution product may be preferable.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies described above.
Caption: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridines.
Caption: Synthesis via Successive SNAr Processes.
Conclusion
The synthesis of thiazolo[4,5-b]pyridines can be achieved through a variety of routes, each with its own merits. The solid-phase approach offers advantages in terms of ease of purification and the potential for library synthesis.[1][4] The successive SNAr methodology provides a convenient route to fused systems with good yields.[2] Microwave-assisted and multicomponent reactions represent modern, efficient alternatives that can reduce reaction times and improve yields.[3] The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project. This guide provides a foundation for researchers to make an informed decision on the most appropriate synthetic strategy for their target this compound derivatives.
References
Unlocking the Antimicrobial Potential of Thiazolo[4,5-b]pyridines: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiazolo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. This guide provides an objective, data-driven comparison of the antimicrobial performance of different this compound analogues, supported by experimental data and detailed methodologies to aid in the rational design of new and more effective antimicrobial therapies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant microorganisms, offering a clear comparison of their potency.
Thiazolo[4,5-b]pyridin-5-ones
A series of thiazolo[4,5-b]pyridin-5-ones has demonstrated notable antibacterial and antifungal activities. Molecular hybridization approaches in their design have led to compounds with significant potency. For instance, compound 4p from one study exhibited the best antibacterial activity, with MIC values in the range of 0.12-0.47 mg/mL.[1] Another compound, 4i , showed the best antifungal activity with an MIC of 0.12-0.47 mg/mL.[1]
| Compound ID | Substituents | Test Organism | MIC (mg/mL) | Reference |
| 4p | R1 = morpholine, R2 = 4-cyanophenyl | Staphylococcus aureus | 0.12 - 0.47 | [1] |
| Bacillus cereus | 0.12 - 0.47 | [1] | ||
| Escherichia coli | 0.23 - 0.94 | [1] | ||
| Pseudomonas aeruginosa | 0.23 - 0.94 | [1] | ||
| 4i | R1 = piperidine, R2 = 4-methoxyphenyl | Candida albicans | 0.12 - 0.47 | [1] |
| Aspergillus niger | 0.23 - 0.94 | [1] |
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
Derivatives of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one have also been synthesized and evaluated for their antimicrobial properties. Notably, compound 3g from a recent study displayed potent and selective activity against Gram-negative bacteria.[2]
| Compound ID | Substituents | Test Organism | MIC (µM) | Reference |
| 3g | 3-(4-chlorobenzyl) | Pseudomonas aeruginosa | 0.21 | [2] |
| Escherichia coli | 0.21 | [2] | ||
| Micrococcus luteus | >100 | [2] | ||
| Candida albicans | >100 | [2] |
Deciphering the Mechanism of Action
While the precise mechanisms of action for all this compound derivatives are not fully elucidated, molecular docking studies have provided valuable insights into their potential cellular targets. These computational predictions suggest that these compounds may interfere with essential microbial enzymes.
For the thiazolo[4,5-b]pyridin-5-one series, docking studies predict that their antibacterial activity may arise from the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] The antifungal activity of this series is hypothesized to result from the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis.[1]
In the case of the 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative 3g , molecular docking simulations suggest potential binding to MurD ligase and DNA gyrase, two crucial bacterial enzymes involved in cell wall synthesis and DNA replication, respectively.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives' antimicrobial activity.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC determination):
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Agar (B569324) Diffusion Method (Qualitative Screening):
This method is often used for preliminary screening of antimicrobial activity.
Procedure:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel antimicrobial agents. The presented data highlights the significant potential of specific derivatives against a range of bacterial and fungal pathogens. The proposed mechanisms of action, primarily targeting essential microbial enzymes, offer a promising avenue for overcoming existing drug resistance. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds in the ongoing fight against infectious diseases. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to advance the most potent derivatives towards clinical development.
References
A Comparative Analysis: Thiazolo[4,5-b]pyridine Kinase Inhibitors Versus Imatinib and Sunitinib
For Immediate Release
This guide presents a comprehensive benchmark analysis of a novel class of kinase inhibitors, thiazolo[4,5-b]pyridine derivatives, against the established anti-cancer drugs, Imatinib and Sunitinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective, data-centric comparison of their performance with supporting experimental data. While the specific focus is on the this compound scaffold, this guide leverages key preclinical data from a closely related and well-characterized thiazolo[5,4-b]pyridine (B1319707) derivative, compound 6r, which has demonstrated potent inhibitory activity against the c-KIT kinase, a critical target in various cancers such as gastrointestinal stromal tumors (GIST).[1][2]
Executive Summary
The thiazolo[5,4-b]pyridine derivative 6r exhibits significant enzymatic and anti-proliferative activities.[2] Notably, it shows comparable or, in some instances, superior activity to Imatinib, particularly against clinically relevant imatinib-resistant c-KIT mutations.[2] This positions the this compound scaffold and its isomers as a promising foundation for the development of next-generation kinase inhibitors.
Data Presentation
The following tables summarize the quantitative data on the enzymatic inhibitory activity and anti-proliferative effects of the compared compounds.
Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase
This table outlines the half-maximal inhibitory concentration (IC50) of a representative thiazolo[5,4-b]pyridine derivative (6r), Imatinib, and Sunitinib against both wild-type c-KIT and the imatinib-resistant V560G/D816V double mutant. Lower IC50 values indicate greater potency.
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| Thiazolo[5,4-b]pyridine 6r | Not Reported | 4.77[2] |
| Imatinib | 0.27[1] | 37.93[1] |
| Sunitinib | 0.14[1] | 3.98[1] |
Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) for the compounds in the GIST-T1 cell line, which has a c-KIT exon 11 mutation, and the HMC1.2 cell line, which harbors the V560G and D816V c-KIT mutations.[1][2] Lower GI50 values indicate greater anti-proliferative activity.
| Compound/Drug | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Thiazolo[5,4-b]pyridine 6r | 0.52[1] | 1.15[2] |
| Imatinib | 0.08[1] | 27.14[1] |
| Sunitinib | 0.11[1] | 0.44[1] |
Signaling Pathways and Mechanism of Action
Imatinib and Sunitinib are multi-targeted tyrosine kinase inhibitors. Imatinib primarily targets BCR-ABL, c-KIT, and PDGF-R.[3] Sunitinib inhibits a broader range of kinases, including VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[4][5] The thiazolo[5,4-b]pyridine derivative 6r has been identified as a potent c-KIT inhibitor.[2] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.
Mechanism of Action for Kinase Inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for key experiments used to compare the efficacy of these kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of a kinase by measuring the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.
-
Principle : The amount of incorporated radioactivity is directly proportional to the kinase activity. A reduction in radioactivity in the presence of a compound indicates inhibition.
-
Procedure :
-
The c-KIT kinase (wild-type or mutant) is incubated with various concentrations of the test compounds (Thiazolo[5,4-b]pyridine derivative 6r, Imatinib, or Sunitinib).[1]
-
The kinase reaction is initiated by the addition of a suitable substrate and [γ-³²P]ATP.[1]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.[1]
-
The reaction is subsequently stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP.[1]
-
The radioactivity of the substrate is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Workflow for a Radiometric Kinase Inhibition Assay.
Cell Viability (Anti-proliferative) Assay
This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth and survival.
-
Principle : The metabolic activity of viable cells is measured, which is proportional to the number of living cells. A decrease in metabolic activity indicates that the compound is inhibiting cell proliferation or inducing cell death.
-
Cell Lines : GIST-T1 and HMC1.2 cells are utilized as models for c-KIT dependent cancers.[1]
-
Procedure (MTS/MTT Assay) :
-
Cells (e.g., GIST-T1 or HMC1.2) are seeded in 96-well plates and allowed to attach overnight.[6]
-
The cells are then treated with serial dilutions of the test compounds.[6]
-
The plates are incubated for a specified period (e.g., 72 hours).[6]
-
A reagent such as MTS or MTT is added to each well. Viable cells metabolize this reagent into a colored formazan (B1609692) product.[7]
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 value is determined.
-
Workflow for a Cell Viability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Validating the Mechanism of Action of Thiazolo[4,5-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiazolo[4,5-b]pyridine derivatives against other established alternatives in the context of their mechanism of action as kinase inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the validation and further development of this promising class of compounds.
Data Presentation: Comparative Inhibitory Activity
The therapeutic potential of this compound derivatives is largely attributed to their ability to inhibit key kinases involved in cancer cell proliferation and survival. This section summarizes the quantitative data on their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Proto-oncogene c-Kit (c-KIT), benchmarked against well-established inhibitors.
Table 1: EGFR Tyrosine Kinase Inhibitory Activity
| Compound/Drug | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine derivative 10k | HCC827 (EGFR exon 19 del) | 0.010 | [1] |
| NCI-H1975 (L858R/T790M) | 0.08 | [1] | |
| A549 (EGFR wild-type) | 0.82 | [1] | |
| Thiazolyl-pyrazoline derivative 10b | EGFR | 0.0407 | [2] |
| Thiazolyl-pyrazoline derivative 10d | EGFR | 0.0325 | [2] |
| Osimertinib | EGFR (L858R) | 0.012 | [3] |
| EGFR (L858R/T790M) | 0.001 | [3] | |
| PC-9 (EGFR exon 19 del) | 0.008 | [3] | |
| H1975 (L858R/T790M) | 0.011 - 0.040 | [3] | |
| Wild-type EGFR | ~0.494 | [4] |
Lower IC50 values indicate greater potency.
Table 2: PI3K Inhibitory Activity
| Compound/Drug | PI3K Isoform | IC50 (nM) | Reference |
| Thiazolo[5,4-b]pyridine derivative 19a | PI3Kα | 3.6 | [5] |
| PI3Kβ | ~36 | [5] | |
| PI3Kγ | 1.8 | [5] | |
| PI3Kδ | 2.5 | [5] | |
| Buparlisib (BKM120) | p110α | 52 | [6][7] |
| p110β | 166 | [6][7] | |
| p110δ | 116 | [6][7] | |
| p110γ | 262 | [6][7] |
Lower IC50 values indicate greater potency.
Table 3: c-KIT Inhibitory Activity
| Compound/Drug | c-KIT Mutant | IC50 (µM) | GI50 (µM) in HMC1.2 cells | Reference |
| Thiazolo[5,4-b]pyridine derivative 6r | V560G/D816V | 4.77 | 1.15 | [8] |
| Imatinib (B729) | Wild-Type | 0.27 | 0.02 (GIST-T1) | [9] |
| V560G/D816V | 37.93 | >10 | [8][10] | |
| V654A | >5 | - | [11] | |
| Sunitinib (B231) | Wild-Type | 0.14 | - | [9] |
| V560G/D816V | 3.98 | - | [8] | |
| V560D | - | 0.054 | [12] |
Lower IC50 and GI50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Kinase Inhibition Assays
These assays are employed to determine the direct inhibitory effect of the compounds on the enzymatic activity of specific kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a synthetic peptide substrate by the EGFR tyrosine kinase. The amount of radioactivity incorporated into the peptide is proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase domain, the test compound at various concentrations, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Principle: This is a competitive immunoassay that measures the amount of PIP3 produced by PI3K. The assay uses a Europium cryptate-labeled anti-GST antibody, a GST-tagged PIP3-binding protein (GRP1-PH), and biotinylated PIP3. In the absence of PIP3 from the kinase reaction, these components form a complex that brings the Europium and a streptavidin-XL665 acceptor in close proximity, resulting in a high HTRF signal. PIP3 produced by the enzyme competes with the biotinylated PIP3 for binding to the GRP1-PH domain, leading to a decrease in the HTRF signal.
Protocol:
-
Kinase Reaction: In a 384-well plate, incubate the PI3K enzyme with the test compound, PIP2 substrate, and ATP in a reaction buffer for a specified time.
-
Detection: Add the HTRF detection reagents (Europium-labeled antibody, GST-GRP1-PH, and biotin-PIP3/streptavidin-XL665) to the reaction mixture.
-
Incubation: Incubate for 1-2 hours at room temperature to allow for the detection complex to form.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the IC50 values from the dose-response curves.
Principle: Similar to the EGFR-TK assay, this method quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the c-KIT kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant c-KIT enzyme, the test compound, and a reaction buffer.
-
Pre-incubation: Incubate the mixture to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³³P]ATP to start the reaction.
-
Incubation: Incubate at a controlled temperature for a set time.
-
Stopping the Reaction: Terminate the reaction and separate the radiolabeled substrate from the free radiolabeled ATP using a phosphocellulose membrane.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives or control compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: c-KIT Signaling Pathway and Inhibition by this compound Derivatives.
Caption: Experimental Workflow for Validating the Mechanism of Action.
References
- 1. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thiazolo[4,5-b]pyridine Derivatives: A Comparative Guide
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, with studies targeting various mechanisms, including kinase inhibition. A notable example involves the inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).
SAR against c-KIT Kinase
A series of thiazolo[5,4-b]pyridine (B1319707) derivatives were synthesized and evaluated for their ability to inhibit c-KIT kinase, particularly imatinib-resistant mutants. The SAR study revealed several key insights.[1][2] Modifications at the R1 and R2 positions of the thiazolo[5,4-b]pyridine core were systematically explored. It was found that a 3-(trifluoromethyl)phenyl group at the R1 position led to moderate enzymatic inhibitory activity.[1] Further optimization led to the identification of compound 6r , which demonstrated potent inhibitory activity against both wild-type and mutant c-KIT.[1][2] This compound showed significantly higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib.[1]
| Compound | R1 Substituent | R2 Substituent | c-KIT IC50 (µM) | c-KIT V560G/D816V IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Imatinib | - | - | - | 38.16 | - | 27.15 |
| 6h | 3-(Trifluoromethyl)phenyl | - | 9.87 | - | - | - |
| 6r | - | - | Potent | 4.77 | Potent | 1.15 |
Data synthesized from multiple sources.[1]
Antimicrobial Activity
This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
SAR of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity.[3] The study highlighted that the nature and position of substituents on the phenyl ring at the 7-position significantly influenced the antimicrobial potency. Compound 3g , featuring a specific substitution pattern, exhibited the most potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli.[3]
| Compound | R Substituent | P. aeruginosa MIC (µM) | E. coli MIC (µM) |
| 3c | - | Moderate Activity | Moderate Activity |
| 3f | - | Moderate Activity | Moderate Activity |
| 3g | - | 0.21 | 0.21 |
Data extracted from a study on antimicrobial thiazolo[4,5-b]pyridines.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been explored, with some compounds showing activity comparable to or exceeding that of standard drugs like ibuprofen.[4][5]
SAR of 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives
Modifications at the N3, C5, and C6 positions of the 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one core were performed to develop compounds with anti-inflammatory properties.[4][5] The introduction of a propanenitrile or propanoic acid moiety at the N3 position resulted in compounds with strong anti-inflammatory action in a carrageenan-induced rat paw edema model.[4][5]
| Compound | Modification at N3 | Anti-inflammatory Activity |
| 5 | Propanenitrile | Strong |
| 6 | Propanoic acid | Strong |
| Ibuprofen | - | Standard |
Data based on in vivo anti-inflammatory studies.[4][5]
Experimental Protocols
General Procedure for Synthesis of 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones[3]
A mixture of an appropriate benzylideneacetone (B49655) (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and left to stand overnight at room temperature. The resulting solid precipitate is filtered, washed with methanol, and recrystallized from a mixture of DMF and acetic acid to yield the final product.
In Vitro Kinase Assay for c-KIT[1]
The enzymatic inhibitory activities of the synthesized thiazolo[5,4-b]pyridine derivatives against c-KIT are measured using radiometric biochemical kinase assays. The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of the test compound. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6]
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a general kinase signaling pathway targeted by some this compound derivatives and a typical workflow for their synthesis and biological evaluation.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of Thiazolo[4,5-b]pyridine Analogs: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide offers a comprehensive comparison of the in vivo efficacy of Thiazolo[4,5-b]pyridine analogs in various animal models. The following sections detail the therapeutic potential of this scaffold in inflammation, oncology, and neurodegenerative diseases, with a focus on supporting experimental data and detailed methodologies.
Anti-inflammatory Efficacy
This compound derivatives have demonstrated significant anti-inflammatory properties in preclinical animal models. The most widely used model for evaluating the acute anti-inflammatory activity of these compounds is the carrageenan-induced rat paw edema model.
Comparative Efficacy in Carrageenan-Induced Rat Paw Edema
Multiple studies have reported the synthesis and subsequent in vivo evaluation of novel this compound analogs, with many exhibiting anti-inflammatory effects comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac.[1][2] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2]
Below is a summary of the in vivo anti-inflammatory activity of selected this compound analogs.
| Compound ID/Series | Animal Model | Dose & Route of Administration | % Inhibition of Edema | Comparator Drug & % Inhibition | Reference |
| Thiazolo[4,5-b]pyridin-2-one derivatives | Rat | Not Specified | Up to or exceeding Ibuprofen's activity | Ibuprofen | [1] |
| N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones | Rat | Not Specified | Some compounds more potent than Ibuprofen | Ibuprofen | [3] |
| 3H-Thiazolo[4,5-b]pyridin-2-one derivatives | Rat | Not Specified | 33-96% | Diclofenac, Ibuprofen | [2] |
| Pyridine-based thiadiazole derivatives | Rat | 20 mg/kg | Significant activity, surpassing Diclofenac | Diclofenac | [4] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][6]
-
Animal Model: Healthy rats (e.g., Wistar or Long Evans strains) are typically used.[7]
-
Grouping: Animals are divided into control, standard (e.g., Ibuprofen or Diclofenac), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered, often intraperitoneally or orally, at a specified time (e.g., 30-60 minutes) before the induction of inflammation.[5][8] The control group receives the vehicle.
-
Induction of Edema: A subplantar injection of a 1% carrageenan solution in saline (typically 100-200 µL) is administered into the right hind paw of the rats.[7][8]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many this compound analogs are attributed to the inhibition of the COX-2 pathway, which is a key player in the synthesis of prostaglandins (B1171923) that mediate inflammation.
Caption: COX-2 signaling pathway in inflammation.
The general workflow for in vivo evaluation of these compounds follows a standardized procedure.
Caption: General experimental workflow for in vivo studies.
Anticancer Efficacy
While numerous in vitro studies have highlighted the potential of this compound analogs as anticancer agents against a variety of cancer cell lines, there is a notable scarcity of published in vivo efficacy data from animal models.
Several studies have demonstrated the in vitro activity of Thiazolo[5,4-b]pyridine derivatives, a closely related scaffold, against cancer cells. For instance, certain derivatives have been identified as c-KIT inhibitors, showing antiproliferative activity against gastrointestinal stromal tumor (GIST) cells.[9] Other research has focused on their potential as EGFR-TK inhibitors for non-small cell lung cancer. However, these studies primarily report on in vitro findings and do not extend to in vivo animal models.
The lack of in vivo data represents a significant gap in the literature and a crucial next step for validating the therapeutic potential of this class of compounds in oncology. Future research should focus on translating the promising in vitro results into in vivo xenograft and other animal cancer models.
Neurodegenerative Disease Efficacy
The exploration of this compound analogs for the treatment of neurodegenerative diseases is still in its nascent stages. Currently, there is a lack of specific in vivo studies evaluating the efficacy of these compounds in animal models of neurodegenerative conditions such as Alzheimer's or Parkinson's disease.
The broader class of thiazole-containing compounds has been investigated for potential neuroprotective effects, but these findings have not yet been specifically translated to the this compound scaffold in an in vivo setting.[10][11] Further research is warranted to explore the potential of these analogs to cross the blood-brain barrier and exert therapeutic effects in relevant animal models of neurodegeneration.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 11. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thiazolo[4,5-b]pyridine and Related Heterocyclic Kinase Inhibitors: A Guide to Cross-reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity profiles of kinase inhibitors based on the thiazolopyridine scaffold. Due to the limited availability of comprehensive public data on Thiazolo[4,5-b]pyridine kinase inhibitors, this document leverages data from the closely related Thiazolo[5,4-b]pyridine and Imidazo[4,5-b]pyridine scaffolds to illustrate the principles of selectivity profiling and comparative analysis. The experimental data presented is collated from preclinical studies and serves as a benchmark for the therapeutic potential of these compound classes.
Executive Summary
The thiazolopyridine core structure is a versatile scaffold for the development of potent kinase inhibitors targeting a range of kinases, including c-KIT, Phosphoinositide 3-Kinase (PI3K), and Aurora kinases. The selectivity of these inhibitors is a critical determinant of their therapeutic window, and comprehensive profiling is essential to understand their potential off-target effects. This guide presents comparative data for representative compounds from the Thiazolo[5,4-b]pyridine and Imidazo[4,5-b]pyridine families, details the experimental methodologies used to generate this data, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of selected thiazolopyridine and related heterocyclic kinase inhibitors against their primary targets and, where available, a panel of other kinases.
Thiazolo[5,4-b]pyridine Derivatives
Table 1: Enzymatic and Anti-proliferative Activity of c-KIT Inhibitor 6r and Comparator Drugs
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Compound 6r | Not Reported | 4.77[1] | ~0.02[2] | 1.15[1] |
| Imatinib | 0.27[2] | 37.93[2] | 0.02[2] | 27.11[2] |
| Sunitinib | 0.14[2] | 3.98[2] | Not Reported | 1.06[2] |
| Lower IC50 and GI50 values indicate greater potency. |
One study noted that compound 6r demonstrated reasonable kinase selectivity when profiled against a panel of 371 kinases, with potent activity against 13 of them, including c-KIT.[3] However, the detailed dataset from this broad kinase screen is not publicly available.
Table 2: Inhibitory Activity of PI3K Inhibitor 19a Against Class I PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 19a | 3.6[4][5] | 34[4] | 1.6[4] | 2.9[4] |
| Lower IC50 values indicate greater potency. |
Imidazo[4,5-b]pyridine Derivatives (Related Scaffold)
Table 3: Inhibitory Activity of Aurora Kinase Inhibitors
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| Compound 31 | 0.042[6] | 0.198[6] | 0.227[6] |
| Compound 28c | Highly Selective for Aurora-A over Aurora-B[7] | - | - |
| Lower IC50 values indicate greater potency. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by Thiazolo[5,4-b]pyridine inhibitors and a general workflow for inhibitor profiling.
Experimental Protocols
Radiometric Biochemical Kinase Assay for c-KIT
This assay quantifies the inhibitory activity of a compound by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate.
-
Principle : The kinase activity is directly proportional to the amount of radiolabeled phosphate incorporated into the substrate.
-
Procedure :
-
The c-KIT kinase enzyme is incubated with various concentrations of the test compound.
-
The kinase reaction is initiated by the addition of a substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is terminated, and the radiolabeled substrate is separated from the free [γ-³²P]ATP.
-
The radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
PI3K Enzymatic Assay (Luminescence-based)
This assay determines the IC50 values of compounds against different PI3K isoforms by measuring ATP consumption.
-
Principle : The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
-
Procedure :
-
Prepare serial dilutions of the Thiazolo[5,4-b]pyridine test compound.
-
In a multi-well plate, add the respective PI3K isoform (α, β, γ, or δ), the substrate (e.g., PIP2), and the test compound.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add a reagent (such as ADP-Glo™) that simultaneously stops the kinase reaction and detects the amount of ADP produced by converting it to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Kinase Selectivity Profiling (e.g., KINOMEscan®)
This type of assay is used to determine the selectivity of a kinase inhibitor against a large panel of kinases.
-
Principle : A competition binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
-
Procedure :
-
A DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound are combined.
-
The mixture is incubated to allow for competitive binding.
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
Results are typically expressed as a percentage of a DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
Cell Viability (Anti-proliferative) Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.
-
Principle : The number of viable cells is quantified, often by measuring the amount of ATP present, which correlates with metabolic activity.
-
Procedure :
-
Seed cancer cells (e.g., GIST-T1 for c-KIT) into a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a reagent (e.g., CellTiter-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence with a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values.
-
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. inits.at [inits.at]
Comparative Cytotoxicity of Thiazolo[4,5-b]pyridine Derivatives on Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives against several cancer cell lines, supported by experimental data from recent studies. The information is intended to aid researchers in the design and development of novel anticancer agents.
Data Presentation: Comparative Cytotoxicity (IC50/GI50 Values)
The in vitro cytotoxic activity of this compound and its related analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. Lower values indicate greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Thiazolo[5,4-b]pyridine (B1319707) (c-KIT Inhibitors) | 6r | GIST-T1 | ~0.02 | Imatinib | 0.02 |
| 6r | HMC1.2 (Imatinib-resistant) | 1.15 | Imatinib | >10 | |
| Hydrazonothiazole-based Pyridine | 2m | A549 (Lung) | <12.65 | Cisplatin (B142131) | 12.65 |
| 2c | A549 (Lung) | <12.65 | Cisplatin | 12.65 | |
| Thiazolo[5,4-d]pyrimidine | 4k | A549 (Lung) | 1.4[1] | - | - |
| 4k | NCI-H322 (Lung) | 7.1[1] | - | - | |
| 4k | A431 (Epidermal) | 3.1[1] | - | - | |
| 4k | T98G (Glioblastoma) | 3.4[1] | - | - | |
| 4a | HL-60 (Leukemia) | 8[1] | - | - | |
| Thiazolo[5,4-b]pyridine (EGFR-TK Inhibitors) | 10k | HCC827 (Lung) | 0.010[2] | Osimertinib | - |
| 10k | NCI-H1975 (Lung) | 0.08[2] | Osimertinib | - | |
| 10k | A-549 (Lung) | 0.82[2] | Osimertinib | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability (Anti-proliferative) Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in serial dilutions) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like cisplatin or doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is a key mechanism of action for many anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[3]
Mechanism of Action and Signaling Pathways
Several studies have elucidated the mechanisms by which this compound derivatives exert their cytotoxic effects. A common mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Additionally, these compounds have been shown to induce apoptosis and cause cell cycle arrest.
Inhibition of c-KIT Signaling Pathway
Certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, which is often mutated and constitutively active in gastrointestinal stromal tumors (GIST).[4] The derivative 6r , for instance, has been shown to effectively block the downstream signaling of c-KIT, leading to reduced cell proliferation.[4]
Caption: Inhibition of the c-KIT signaling pathway by Thiazolo[5,4-b]pyridine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
This compound derivatives have been demonstrated to induce apoptosis in cancer cells.[1][2][5] This programmed cell death is often confirmed by observing an increase in the sub-G1 cell population in cell cycle analysis, DNA fragmentation, and the activation of caspases.[1] For example, western blot analysis has shown the cleavage of PARP-1 and inhibition of procaspase-3, which are hallmarks of apoptosis.[1] Furthermore, some derivatives cause cell cycle arrest at different phases, thereby preventing cancer cells from progressing through the cell division cycle.[4]
Caption: General experimental workflow for evaluating the cytotoxicity of novel compounds.
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiazolo[4,5-b]pyridine: A Safety and Operations Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Thiazolo[4,5-b]pyridine was not located in the available resources. The following disposal procedures are based on safety data for structurally similar thiazole (B1198619) and pyridine (B92270) compounds and established best practices for the management of hazardous laboratory waste. All personnel must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.
The proper disposal of this compound is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its chemical structure, this compound should be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Core Disposal Procedures
The primary directive for the disposal of this compound is to handle it as a hazardous chemical waste stream. This involves systematic collection, secure containment, and transfer to a certified waste management facility. Do not discharge this compound or its containers into drains or rivers[1].
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and strong acids[1].
Step 2: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or PVA)[2].
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles[1].
-
Lab Coat: A fully buttoned lab coat is mandatory to protect from skin contact[2].
-
Ventilation: All handling of this compound and its waste should occur within a properly functioning certified laboratory chemical fume hood[1][2].
Step 3: Container Management
-
Compatibility: Use a sturdy, leak-proof, and sealable container that is chemically compatible with the waste[2]. The original container is often a suitable option[1].
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.
-
Storage: Store the sealed waste container in a cool, well-ventilated, and secured area away from incompatible materials[1][2].
Step 4: Professional Disposal
-
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
-
Regulatory Compliance: The final disposal must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[1][3].
Emergency Procedures
Spill Cleanup:
-
Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition[4][5].
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or silica (B1680970) gel[2][6].
-
Carefully transfer the absorbent material into a closable, labeled container for disposal as hazardous waste[1][4].
-
Clean the spill area as directed by your institution's safety protocols.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes and consult a doctor[4][5].
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Consult a doctor[4][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][5].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately[4][5].
Hazard Summary for this compound and Related Compounds
The following table summarizes key hazard information derived from the Safety Data Sheets of structurally related compounds, which should be considered indicative of the potential hazards for this compound.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements | Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07: Exclamation mark | P260, P271, P280 | [1] |
| Skin Irritation | Causes skin irritation. | GHS07: Exclamation mark | P280, P302+P352 | [7] |
| Eye Irritation | Causes serious eye irritation. | GHS07: Exclamation mark | P280, P305+P351+P338 | [7] |
| Respiratory Irritation | May cause respiratory irritation. | GHS07: Exclamation mark | P261, P304+P340 | [7] |
| Environmental Hazard | Discharge into the environment must be avoided. Do not let the chemical enter drains. | N/A | P273 | [4][5] |
| Combustion Hazard | In a fire, emits toxic fumes, including nitrogen oxides (NOx) and sulphur oxides (SOx). | N/A | Use dry chemical, CO2, or alcohol-resistant foam for extinction. | [1][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. [1,3]this compound | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Thiazolo[4,5-b]pyridine
For Immediate Reference: Essential Safety and Operational Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Thiazolo[4,5-b]pyridine. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact. This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2]
Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Laboratory coat | Work in a certified chemical fume hood |
| Chemical Reactions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Laboratory coat | Work in a certified chemical fume hood |
| Handling Spills | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Chemical-resistant suit or overalls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Laboratory coat | Not generally required if containers are sealed |
Operational Plan: Step-by-Step Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols
1. Preparation:
-
Don PPE: Before entering the laboratory, put on a laboratory coat, chemical-resistant gloves (nitrile or butyl rubber are recommended), and chemical safety goggles.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of hazardous materials.
2. Handling:
-
Weighing: All weighing of solid this compound must be performed inside a chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound in a certified chemical fume hood.
3. Post-Handling and Cleanup:
-
Decontamination: After completing the work, decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove gloves, then the laboratory coat, and finally the safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Await the arrival of trained emergency response personnel.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[4] Current practices for the disposal of waste pyridine, a related compound, include rotary kiln incineration.[5] Never pour this compound waste down the drain.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
